molecular formula C5H8O4 B1234538 (S)-(-)-Methylsuccinic acid CAS No. 2174-58-5

(S)-(-)-Methylsuccinic acid

Cat. No.: B1234538
CAS No.: 2174-58-5
M. Wt: 132.11 g/mol
InChI Key: WXUAQHNMJWJLTG-VKHMYHEASA-N
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Description

(S)-methylsuccinic acid is a 2-methylbutanedioic acid in which the methyl group at position 2 has S-configuration. It is an enantiomer of a (R)-methylsuccinic acid.

Properties

IUPAC Name

(2S)-2-methylbutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4/c1-3(5(8)9)2-4(6)7/h3H,2H2,1H3,(H,6,7)(H,8,9)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXUAQHNMJWJLTG-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001331129
Record name (2S)-2-methylbutanedioic acid
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Molecular Weight

132.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Methylsuccinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001844
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

516.5 mg/mL
Record name Methylsuccinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001844
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2174-58-5
Record name (2S)-2-methylbutanedioic acid
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Record name (S)-(-)-Methylsuccinic Acid
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Record name Methylsuccinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001844
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

117.5 °C
Record name Methylsuccinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001844
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

(S)-(-)-Methylsuccinic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

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Outlining Data Analysis

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(S)-(-)-Methylsuccinic acid CAS number 2174-58-5

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on Acid

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(S)-(-)-Methylsuccinic acid IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on (S)-(-)-Methylsuccinic Acid

Abstract

This compound, a chiral dicarboxylic acid, serves as a critical building block in asymmetric synthesis, particularly in the development of novel pharmaceuticals and complex organic molecules. This guide provides a comprehensive overview of its chemical properties, stereochemistry, and IUPAC nomenclature. We will delve into established synthetic and analytical methodologies, offering detailed, step-by-step protocols. Furthermore, this document explores the compound's application in drug development, supported by mechanistic insights and authoritative references, to provide researchers and scientists with a practical and in-depth resource.

Introduction and Physicochemical Properties

This compound, also known as (S)-2-methylbutanedioic acid, is the (S)-enantiomer of methylsuccinic acid. The stereochemistry of this molecule plays a pivotal role in its chemical reactivity and biological activity, making it a valuable chiral synthon in organic chemistry.

IUPAC Nomenclature and Stereochemistry

The formal IUPAC name for this compound is (2S)-2-methylbutanedioic acid . Let's deconstruct this name to understand the molecule's structure:

  • Butanedioic acid: This indicates a four-carbon dicarboxylic acid, with carboxylic acid groups at positions 1 and 4. This is also commonly known as succinic acid.

  • 2-methyl: A methyl group is attached to the second carbon atom of the butanedioic acid chain.

  • (2S): This is the Cahn-Ingold-Prelog (CIP) designation for the stereocenter at the second carbon. The "S" stands for sinister (Latin for left), indicating the counter-clockwise arrangement of the substituents when viewed from the side opposite to the lowest-priority substituent (in this case, the hydrogen atom).

  • (-): This prefix denotes the levorotatory nature of the enantiomer, meaning it rotates plane-polarized light to the left. It is an experimentally determined property and does not have a direct correlation with the (S) configuration.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
IUPAC Name(2S)-2-methylbutanedioic acid
Other Names(S)-2-Methylsuccinic acid, L-Methylsuccinic acid
CAS Number2174-58-5
Molecular FormulaC₅H₈O₄
Molecular Weight132.11 g/mol
Melting Point115 °C
AppearanceWhite crystalline powder
SolubilitySoluble in water and ethanol
Optical Rotation[α]²⁰/D -15° to -17° (c=2, H₂O)

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound often involves the resolution of a racemic mixture of methylsuccinic acid. Below is a detailed protocol for a classical resolution method using a chiral resolving agent.

Experimental Protocol: Chiral Resolution of (±)-Methylsuccinic Acid

This protocol outlines the resolution of racemic methylsuccinic acid using a chiral amine, such as (R)-(+)-α-methylbenzylamine, to form diastereomeric salts that can be separated by fractional crystallization.

Materials:

  • (±)-Methylsuccinic acid

  • (R)-(+)-α-Methylbenzylamine

  • Methanol

  • Diethyl ether

  • Hydrochloric acid (HCl), 2 M

  • Deionized water

  • Filter paper

  • Buchner funnel and flask

  • pH paper or pH meter

  • Rotary evaporator

Procedure:

  • Salt Formation:

    • Dissolve 10.0 g of (±)-methylsuccinic acid in 100 mL of hot methanol in a 250 mL Erlenmeyer flask.

    • In a separate beaker, dissolve an equimolar amount of (R)-(+)-α-methylbenzylamine in 50 mL of methanol.

    • Slowly add the amine solution to the hot acid solution with constant stirring.

    • Allow the mixture to cool slowly to room temperature, and then place it in an ice bath for 2-4 hours to facilitate crystallization of the diastereomeric salt.

  • Fractional Crystallization:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold diethyl ether to remove any residual soluble impurities.

    • The collected solid is the less soluble diastereomeric salt, which will yield one of the enantiomers of methylsuccinic acid. The more soluble diastereomer remains in the filtrate.

  • Liberation of the Free Acid:

    • Dissolve the collected crystals in a minimal amount of deionized water.

    • Acidify the solution to a pH of approximately 1-2 by adding 2 M HCl dropwise while stirring. Monitor the pH using pH paper or a pH meter.

    • The this compound will precipitate out of the solution.

    • Cool the mixture in an ice bath to maximize precipitation.

  • Isolation and Purification:

    • Collect the precipitated this compound by vacuum filtration.

    • Wash the crystals with a small amount of cold deionized water to remove any remaining salts.

    • Dry the purified product in a desiccator or a vacuum oven at a low temperature.

    • The enantiomeric purity can be determined using chiral HPLC or by measuring the optical rotation.

Synthesis Workflow Diagram

G cluster_0 Salt Formation cluster_1 Separation and Liberation cluster_2 Purification and Analysis racemic_acid Racemic Methylsuccinic Acid dissolve_acid Dissolve in Hot Methanol racemic_acid->dissolve_acid chiral_amine (R)-(+)-α-Methylbenzylamine dissolve_amine Dissolve in Methanol chiral_amine->dissolve_amine mix Mix Solutions dissolve_acid->mix dissolve_amine->mix cool Cool and Crystallize mix->cool filter_salts Filter Diastereomeric Salts cool->filter_salts acidify Acidify with HCl filter_salts->acidify precipitate Precipitate Free Acid acidify->precipitate filter_acid Filter and Wash precipitate->filter_acid dry Dry Product filter_acid->dry analyze Analyze Purity (HPLC, Optical Rotation) dry->analyze final_product This compound analyze->final_product

Caption: Workflow for the chiral resolution of racemic methylsuccinic acid.

Applications in Drug Development

This compound is a versatile chiral building block in the synthesis of various pharmaceutical compounds. Its defined stereochemistry is crucial for the desired biological activity and pharmacological profile of the final drug molecule.

Role as a Chiral Synthon

The two carboxylic acid groups of this compound can be differentially functionalized, allowing for the introduction of various pharmacophores. The methyl-bearing stereocenter provides a rigid and defined three-dimensional orientation, which is often essential for specific interactions with biological targets such as enzymes and receptors.

Logical Relationship in Asymmetric Synthesis

G start This compound intermediate Chiral Intermediate start->intermediate Functionalization api Active Pharmaceutical Ingredient (API) intermediate->api Further Synthesis drug Final Drug Product api->drug Formulation

Caption: Role of this compound in drug synthesis.

Conclusion

This compound, with its well-defined IUPAC name (2S)-2-methylbutanedioic acid, is a compound of significant interest in the field of organic synthesis and drug development. The methodologies for its preparation and purification, though classical, remain robust and effective. Its utility as a chiral building block underscores the importance of stereochemistry in modern medicinal chemistry. This guide has provided a foundational understanding of its properties, synthesis, and applications, intended to support researchers in their pursuit of novel chemical entities.

References

  • PubChem. (S)-Methylsuccinic acid.

structure of (2S)-2-methylbutanedioic acid

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Initial Research

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(S)-(-)-Methylsuccinic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

Calculating Molecular Weight and Data

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solubility of (S)-(-)-Methylsuccinic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Gathering

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Formulating the Technical Guide

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An In-depth Technical Guide to the Melting Point of (S)-(-)-Methylsuccinic Acid for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of a Seemingly Simple Parameter

In the landscape of pharmaceutical development and chiral chemistry, the melting point of a substance is far more than a mere physical constant. It is a critical indicator of purity, identity, and polymorphic form, directly impacting the material's processability, stability, and bioavailability. This is particularly true for chiral molecules, where the stereochemical integrity of a single enantiomer is paramount to therapeutic efficacy and safety. This guide provides an in-depth exploration of the melting point of (S)-(-)-Methylsuccinic acid, a significant chiral building block in organic synthesis. We will delve into the theoretical underpinnings, practical considerations for accurate measurement, and the profound implications of this parameter in a research and drug development context.

This compound, with the IUPAC name (2S)-2-methylbutanedioic acid, is the enantiomer of (R)-(+)-Methylsuccinic acid. Its physical and chemical properties are identical to its mirror image, except for its interaction with other chiral entities and plane-polarized light. However, the melting point behavior of the pure enantiomer versus its racemic mixture can be distinctly different, making it a valuable tool for characterization.

Physicochemical Properties and Reported Melting Points

This compound is a white crystalline solid that is soluble in water and polar organic solvents.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₅H₈O₄[2]
Molecular Weight 132.11 g/mol [2]
CAS Number 2174-58-5[2]
Appearance White or yellowish crystals or beige powder[3]
Melting Point 117.5 °C[2]
110-115 °C (lit.)[4]
80-84 °C[5]

The variation in reported melting points highlights the importance of standardized measurement protocols and the potential influence of impurities or different crystalline forms (polymorphs). The racemic form, DL-Methylsuccinic acid (CAS 498-21-5), is reported to have a melting point of 232 to 234 °F (111.1 to 112.2 °C).[3] The proximity of the melting points of the enantiomer and the racemate underscores the need for careful analysis and the use of complementary techniques for unambiguous identification.

The Theoretical Framework: Melting Point and Chirality

The melting point of a crystalline solid is the temperature at which it transitions from an ordered solid phase to a disordered liquid phase. This process requires energy to overcome the intermolecular forces holding the crystal lattice together. For chiral compounds, the relationship between melting point and enantiomeric composition is not always straightforward and can be visualized using binary phase diagrams.[6]

There are three main types of behavior for a mixture of enantiomers:

  • Conglomerate (Racemic Mixture): The two enantiomers crystallize in separate, homochiral crystals. The phase diagram shows a eutectic point, where the melting point of the mixture is lower than that of the pure enantiomers.

  • Racemic Compound: The two enantiomers co-crystallize in a 1:1 ratio to form a new crystalline structure with a unique melting point that can be higher or lower than that of the pure enantiomers.

  • Pseudoracemate (Solid Solution): The enantiomers are miscible in the solid state, and the melting point changes continuously with composition.

Understanding this behavior is crucial for interpreting melting point data for samples of this compound that may not be enantiomerically pure.

Synthesis and Purification: The Genesis of a Pure Sample

An accurate melting point determination is contingent on the purity of the sample. Impurities disrupt the crystal lattice, typically leading to a depression and broadening of the melting range.[7] Therefore, a robust synthesis and purification protocol is the first critical step.

Enantioselective Synthesis

Several methods have been developed for the enantioselective synthesis of this compound and its derivatives. One effective approach is the asymmetric hydrogenation of itaconic acid or its esters using chiral catalysts. For instance, rhodium catalysts in combination with chiral ligands can facilitate the addition of hydrogen across the double bond with high stereoselectivity.[8]

Another powerful method involves the use of ene-reductases (ERs) for the asymmetric reduction of prochiral precursors like dimethyl mesaconate.[2] This biocatalytic approach offers high enantioselectivity under mild reaction conditions.

Caption: Routes to this compound.

Chiral Resolution of Racemic Methylsuccinic Acid

A common strategy to obtain a pure enantiomer is through the resolution of a racemic mixture. This typically involves the use of a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.[9] For a carboxylic acid like methylsuccinic acid, a chiral amine such as brucine can be employed.[10]

Step-by-Step Protocol for Chiral Resolution:

  • Salt Formation: Dissolve racemic methylsuccinic acid in a suitable solvent (e.g., methanol or ethanol). In a separate container, dissolve an equimolar amount of a chiral resolving agent (e.g., (-)-brucine) in the same solvent, possibly with gentle heating.

  • Diastereomer Crystallization: Slowly add the resolving agent solution to the racemic acid solution with stirring. Allow the mixture to cool slowly to room temperature. One of the diastereomeric salts, being less soluble, will preferentially crystallize out of the solution.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to protonate the methylsuccinic acid and precipitate the resolving agent as its salt.

  • Extraction and Purification: Extract the aqueous solution with a suitable organic solvent (e.g., diethyl ether). Dry the organic extracts, and remove the solvent to yield the enantiomerically enriched this compound.

Purification by Recrystallization

The final step to obtain a highly pure sample for melting point analysis is recrystallization. The choice of solvent is critical: the compound should be highly soluble at elevated temperatures and sparingly soluble at room temperature.[11]

General Protocol for Recrystallization:

  • Solvent Selection: Test the solubility of this compound in various solvents to find a suitable one. Water or mixtures of organic solvents like ethanol/water or acetone/hexane are potential candidates.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.

  • Crystal Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly, preferably under vacuum, to remove any residual solvent, which can act as an impurity and depress the melting point.

Experimental Determination of Melting Point: A Protocol for Accuracy

The accurate determination of the melting point of this compound requires adherence to standardized procedures, such as those outlined in the United States Pharmacopeia (USP) General Chapter <741>.[12]

Apparatus Calibration: The Foundation of Reliable Data

Before any measurement, the melting point apparatus must be calibrated to ensure the accuracy of the temperature readings. This is achieved using certified melting point standards with known, sharp melting points that bracket the expected melting point of the sample.[12]

Calibration Protocol:

  • Select Standards: Choose at least two certified reference standards with melting points above and below the expected melting point of this compound (e.g., Vanillin: 81-83 °C and Acetanilide: 114-116 °C).

  • Prepare Samples: Prepare capillary tubes with the reference standards as described in the sample preparation section below.

  • Determine Melting Points: Measure the melting points of the reference standards using the same method that will be used for the sample.

  • Compare and Adjust: Compare the observed melting points to the certified values. If the deviation is outside the acceptable limits of the instrument, a calibration adjustment is necessary.

Caption: Workflow for Melting Point Apparatus Calibration.

USP <741> Class I Method for Melting Point Determination

The following is a detailed protocol for determining the melting point of this compound based on the USP <741> Class I method.

Protocol:

  • Sample Preparation:

    • Ensure the this compound sample is finely powdered by gently grinding it in a mortar and pestle.

    • Thoroughly dry the sample, for example, in a vacuum desiccator over a suitable desiccant.

    • Pack the dry powder into a capillary tube to a height of 2.5-3.5 mm by tapping the sealed end of the tube on a hard surface.[13]

  • Melting Point Measurement:

    • Set the starting temperature of the melting point apparatus to approximately 10 °C below the expected melting point of this compound (around 100-105 °C).

    • Set the heating rate to 1 ± 0.5 °C per minute.[13]

    • Insert the capillary tube into the apparatus when the temperature is about 5 °C below the expected melting range.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first droplet of liquid is observed (the onset of melting).

    • Record the temperature at which the last solid particle melts (the clear point).

    • The melting range is the interval between the onset and the clear point.

Advanced Characterization: Beyond the Capillary

While the capillary melting point method is a cornerstone of physical characterization, other techniques can provide a more nuanced understanding of the thermal behavior of this compound.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC can provide precise information on the melting point, heat of fusion, and can also be used to detect and characterize polymorphism.[14] Different polymorphs will exhibit distinct melting endotherms at different temperatures.

Mixed Melting Point Determination

To definitively confirm the identity of a sample of this compound, a mixed melting point determination can be performed.[7]

Protocol:

  • Prepare three capillary tubes:

    • Tube 1: Pure, authentic this compound.

    • Tube 2: The unknown sample.

    • Tube 3: An intimate 1:1 mixture of the authentic sample and the unknown sample, thoroughly ground together.

  • Determine the melting points of all three samples simultaneously in the same apparatus.

  • Interpretation:

    • If the melting point of the mixture is sharp and undepressed compared to the authentic sample, the unknown is identical to the authentic sample.

    • If the melting point of the mixture is depressed and broadened, the unknown is not the same as the authentic sample.

Caption: Logic of Mixed Melting Point Analysis.

Implications in Drug Development and Quality Control

This compound and its derivatives serve as valuable chiral building blocks in the synthesis of more complex active pharmaceutical ingredients (APIs).[15] In this context, the melting point serves as a critical quality control parameter at several stages:

  • Starting Material Qualification: The melting point of incoming this compound is a rapid and effective way to verify its identity and purity before it enters the synthetic process.

  • In-Process Control: Monitoring the melting point of intermediates derived from this compound can help to ensure that reactions have gone to completion and that the desired stereochemistry is maintained.

  • Final Product Release: For a final API that is a solid, the melting point is a key specification for batch release, providing assurance of its identity, purity, and polymorphic form.

The validation of the melting point determination method itself is also subject to regulatory scrutiny, following guidelines such as those from the International Council for Harmonisation (ICH) Q2(R2).[13] This ensures that the method is reliable, reproducible, and fit for its intended purpose.

Conclusion

The melting point of this compound is a fundamental physicochemical property with far-reaching implications for researchers, scientists, and drug development professionals. Its accurate determination is not a trivial exercise but a critical component of material characterization, quality control, and regulatory compliance. A thorough understanding of the theoretical principles, the practical aspects of synthesis and purification, and the standardized methodologies for measurement, as detailed in this guide, is essential for ensuring the quality and integrity of this important chiral building block and the advanced materials and pharmaceuticals derived from it.

References

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Sources

synonyms for (S)-(-)-Methylsuccinic acid

Author: BenchChem Technical Support Team. Date: January 2026

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(S)-(-)-Pyrotartaric acid as a chiral synthon

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research: Pyrotartaric Acid

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Whitepaper: The Stereochemical Landscape of Methylsuccinic Acid: From Discovery to Modern Synthesis and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methylsuccinic acid, also known as pyrotartaric acid, is a dicarboxylic acid of significant interest in metabolic studies and as a chiral building block in asymmetric synthesis. The presence of a stereocenter at the second carbon atom gives rise to two distinct enantiomers: (R)-methylsuccinic acid and (S)-methylsuccinic acid. The biological activities and chemical utility of these isomers are stereospecific, making the ability to synthesize and analyze them in their enantiomerically pure forms a critical requirement for research and development. This guide provides a comprehensive overview of the historical context of the discovery of these isomers, details modern, field-proven protocols for their stereoselective synthesis and resolution, and outlines the analytical methodologies essential for their characterization and quality control.

Foundational Concepts: Stereoisomerism in Methylsuccinic Acid

The core of methylsuccinic acid's chemical diversity lies in its chirality. The carbon atom adjacent to one of the carboxyl groups (C2) is bonded to four different groups: a hydrogen atom, a methyl group, a carboxyl group, and a carboxymethyl group (-CH2-COOH). This asymmetry makes it a chiral center, leading to the existence of two non-superimposable mirror images, or enantiomers.

These enantiomers, designated (R) for Rectus and (S) for Sinister according to the Cahn-Ingold-Prelog priority rules, exhibit identical physical properties such as melting point and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light (optical activity) and, most critically, in their interactions with other chiral molecules, including biological receptors and enzymes.

G cluster_R (R)-Methylsuccinic Acid cluster_S (S)-Methylsuccinic Acid R_C2 C R_H H R_C2->R_H R_CH3 H₃C R_C2->R_CH3 R_COOH1 HOOC R_C2->R_COOH1 R_CH2COOH CH₂COOH R_C2->R_CH2COOH Mirror Mirror Plane S_C2 C S_H H S_C2->S_H S_CH3 H₃C S_C2->S_CH3 S_COOH1 HOOC S_C2->S_COOH1 S_CH2COOH CH₂COOH S_C2->S_CH2COOH

Figure 1: Stereochemical structures of (R)- and (S)-methylsuccinic acid enantiomers.

Historical Perspective: The Path to Enantiomeric Purity

The initial synthesis of methylsuccinic acid in the 19th century yielded a racemic mixture—an equal (50:50) mixture of the (R) and (S) enantiomers. Early chemists recognized the challenge and importance of separating these isomers. The seminal work in this area relied on the principle of diastereomeric resolution. This involved reacting the racemic acid with a naturally occurring, enantiomerically pure chiral base (a resolving agent), such as an alkaloid. This reaction forms two diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization. While groundbreaking, these methods were often laborious and yielded low recoveries, driving the need for more efficient and direct synthetic routes.

Modern Methodologies for Isomer-Specific Synthesis

Current strategies in organic chemistry provide highly efficient and selective methods for obtaining enantiomerically pure methylsuccinic acid. Asymmetric synthesis, which creates the desired enantiomer directly, is now often favored over the resolution of racemic mixtures.

Enzymatic catalysis offers exceptional stereoselectivity under mild conditions. This protocol describes the synthesis of (S)-methylsuccinic acid from itaconic acid using a recombinant Citramalate synthase enzyme. The enzyme stereoselectively catalyzes the addition of a methyl group.

Rationale: Enzymes are chiral catalysts that create a three-dimensional active site. This site preferentially binds the substrate in a specific orientation, ensuring the reaction proceeds to form one enantiomer almost exclusively. This approach avoids the use of heavy metals and harsh reagents, aligning with green chemistry principles.

G cluster_workflow Enzymatic Synthesis Workflow A 1. Substrate Prep Itaconic Acid Solution B 2. Bioreactor Setup Buffer + Enzyme (Citramalate Synthase) A->B Add Substrate C 3. Catalytic Reaction Incubate at 37°C Monitor Conversion B->C Initiate D 4. Reaction Quench Acidify to pH 2.0 C->D Stop Reaction E 5. Product Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) D->E Isolate F 6. Purification Crystallization or Chromatography E->F Purify G 7. Analysis Chiral HPLC / NMR Verify Purity F->G QC

Figure 2: Workflow for the enzymatic synthesis of (S)-methylsuccinic acid.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation:

    • Prepare a buffered solution (e.g., 50 mM Tris-HCl, pH 7.5) containing the purified Citramalate synthase enzyme.

    • Separately, prepare a stock solution of itaconic acid, the starting substrate.

  • Reaction Initiation:

    • In a temperature-controlled vessel (bioreactor) at 37°C, combine the enzyme solution with the itaconic acid solution.

    • Add a methyl group donor, such as S-adenosyl methionine (SAM), if required by the specific enzyme variant.

  • Incubation and Monitoring:

    • Maintain the reaction at a constant temperature with gentle agitation.

    • Periodically withdraw small aliquots to monitor the conversion of itaconic acid to (S)-methylsuccinic acid using a suitable analytical method like HPLC.

  • Reaction Termination:

    • Once the reaction reaches completion (typically >95% conversion), terminate the enzymatic activity by acidifying the mixture to approximately pH 2.0 with a strong acid (e.g., HCl). This denatures the enzyme and ensures the product is in its fully protonated form.

  • Product Extraction:

    • Transfer the acidified reaction mixture to a separatory funnel.

    • Perform a liquid-liquid extraction using an organic solvent like ethyl acetate. The (S)-methylsuccinic acid will preferentially partition into the organic phase. Repeat the extraction 2-3 times to maximize recovery.

  • Purification:

    • Combine the organic extracts and dry them over an anhydrous drying agent (e.g., MgSO4).

    • Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.

    • Further purify the product by recrystallization from a suitable solvent system (e.g., water/ethanol) to obtain high-purity (S)-methylsuccinic acid.

Analytical Verification of Enantiomeric Purity

The synthesis of a chiral molecule is incomplete without rigorous analytical validation to confirm its identity and enantiomeric purity (often expressed as enantiomeric excess, % ee).

Chiral HPLC is the gold standard for separating and quantifying enantiomers. It utilizes a stationary phase that is itself chiral, leading to differential interactions with the (R) and (S) enantiomers.

Principle of Separation: The chiral stationary phase (CSP) forms transient, diastereomeric complexes with the enantiomers as they pass through the column. One enantiomer will have a slightly stronger or more prolonged interaction with the CSP, causing it to travel more slowly through the column and thus elute later. This difference in retention time allows for their baseline separation and quantification.

G cluster_workflow Chiral HPLC Analytical Workflow A 1. Sample Preparation Dissolve product in mobile phase C 3. Injection Inject precise volume of sample A->C B 2. HPLC System Mobile Phase Reservoir Pump, Injector B->C Flow D 4. Chiral Separation Chiral Column (e.g., cellulose-based) C->D E 5. Detection UV-Vis or MS Detector D->E F 6. Data Analysis Chromatogram: two peaks (R and S isomers) E->F G 7. Quantification Calculate Area Under Curve Determine % ee F->G

Figure 3: Standard workflow for the analysis of methylsuccinic acid isomers by chiral HPLC.

Exemplary HPLC Protocol:

  • System: A standard HPLC system equipped with a UV detector.

  • Chiral Column: A polysaccharide-based column (e.g., Chiralcel OD-H or similar) is often effective for separating acidic compounds.

  • Mobile Phase: An isocratic mobile phase, typically a mixture of hexane, isopropanol, and a small amount of an acidic modifier like trifluoroacetic acid (TFA) to ensure the analytes are in a consistent protonation state. A typical ratio might be 90:10:0.1 (Hexane:IPA:TFA).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 210 nm, where the carboxyl group absorbs light.

  • Sample Preparation: Prepare a standard of the racemic mixture and a solution of the synthesized sample at a known concentration (e.g., 1 mg/mL) in the mobile phase.

  • Analysis: Inject the racemic standard first to determine the retention times for both the (R) and (S) peaks. Then, inject the synthesized sample. The enantiomeric excess (% ee) is calculated from the peak areas (A) of the major (A_major) and minor (A_minor) enantiomers using the formula: % ee = [(A_major - A_minor) / (A_major + A_minor)] * 100.

Data Summary: Physicochemical Properties

A clear tabulation of key properties is essential for reference in a laboratory setting. The data below is a compilation from various chemical suppliers and literature sources.

Property(R)-Methylsuccinic Acid(S)-Methylsuccinic AcidRacemic Methylsuccinic Acid
CAS Number 636-60-22096-76-6635-50-7
Molecular Formula C₅H₈O₄C₅H₈O₄C₅H₈O₄
Molecular Weight 132.11 g/mol 132.11 g/mol 132.11 g/mol
Melting Point 115 °C115 °C111-115 °C
Specific Rotation +15 to +17° (c=2, ethanol)-15 to -17° (c=2, ethanol)

Conclusion and Significance

The journey from the initial synthesis of racemic methylsuccinic acid to the development of highly selective enzymatic processes represents a significant advancement in stereocontrolled chemistry. The ability to produce and definitively analyze the (R) and (S) enantiomers is not merely an academic exercise. These molecules serve as critical chiral synthons in the pharmaceutical industry for the construction of complex drug targets. Furthermore, their role as metabolites in various biochemical pathways means that enantiomerically pure standards are indispensable for accurate biological and diagnostic research. The protocols and principles outlined in this guide provide a robust framework for professionals engaged in these fields, ensuring both efficiency in synthesis and integrity in analysis.

References

  • Synthesis and properties of 2-methylsuccinic acid.Provides information on the synthesis and general characteristics of methylsuccinic acid. Source: Wikipedia, URL: [Link]
  • Asymmetric Synthesis of (S)-2-Methylsuccinic Acid via Biocatalytic Carboxylation.Details a biocatalytic approach for synthesizing the (S)-enantiomer.
  • A short history of the asymmetric synthesis of α-amino acids.Gives historical context on the broader field of asymmetric synthesis, relevant to the development of methods for chiral acids. Source: Organic & Biomolecular Chemistry, URL: [Link]

(S)-(-)-Methylsuccinic Acid: A Technical Guide to its Natural Occurrence, Biosynthesis, and Analytical Significance

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of (S)-(-)-Methylsuccinic acid, a chiral dicarboxylic acid of growing interest in the fields of metabolomics, clinical diagnostics, and pharmaceutical development. Moving beyond a simple catalog of its presence, we will delve into the metabolic origins, biological implications, and the rigorous analytical methodologies required for its study. This document is intended for researchers, clinicians, and drug development professionals seeking a comprehensive understanding of this unique metabolite.

Introduction to Methylsuccinic Acid

Methylsuccinic acid (C₅H₈O₄), also known as pyrotartaric acid, is a dicarboxylic acid that exists as a pair of enantiomers: this compound and (R)-(+)-Methylsuccinic acid. Chirality is a critical feature, as stereoisomers often exhibit profoundly different biological activities and metabolic fates. While both forms are found in nature, the (S)-enantiomer is frequently linked to specific metabolic pathways in mammals, including humans, making its study particularly relevant. This guide will focus primarily on the naturally occurring (S)-(-)-enantiomer, its origins, and its significance.

Natural Occurrence and Biological Context

This compound is not a ubiquitous metabolite but rather appears in specific biological contexts, often as a minor or trace component. Its presence is a valuable indicator of particular metabolic states or genetic predispositions.

Presence in Mammalian Systems

In humans and other mammals, (S)-Methylsuccinic acid is primarily detected in urine and, to a lesser extent, in plasma. Its presence is often associated with the metabolism of branched-chain amino acids (BCAAs) and fatty acids. It is considered a secondary or "spillover" metabolite, with elevated levels pointing towards specific metabolic bottlenecks or dysfunctions.

Notably, increased urinary excretion of methylsuccinic acid is a known biomarker for several inherited metabolic disorders. For instance, it is often elevated in cases of Methylmalonic Aciduria , a condition where the enzyme methylmalonyl-CoA mutase is deficient. This leads to an accumulation of upstream metabolites, which are then shunted into alternative pathways, one of which results in the formation of methylsuccinic acid.

Occurrence in Microorganisms

Certain microorganisms are capable of producing methylsuccinic acid as an intermediate in their metabolic pathways. For example, it is an intermediate in the fermentation of glutamate by some anaerobic bacteria. It is also involved in the "methylaspartate cycle," a metabolic pathway for the assimilation of C2 compounds (like acetate) in some bacteria.

Biosynthetic Pathways of this compound

The formation of (S)-Methylsuccinic acid in mammals is intricately linked to the catabolism of valine, isoleucine, and odd-chain fatty acids. The central metabolic intermediate is propionyl-CoA .

Under normal physiological conditions, propionyl-CoA is carboxylated to form (S)-methylmalonyl-CoA, which is then racemized to (R)-methylmalonyl-CoA. Finally, the enzyme methylmalonyl-CoA mutase converts (R)-methylmalonyl-CoA to succinyl-CoA, which enters the Krebs cycle (Citric Acid Cycle).

However, when this pathway is impaired—for example, due to a genetic deficiency in methylmalonyl-CoA mutase or a vitamin B12 deficiency (as B12 is a cofactor for the mutase)—methylmalonyl-CoA accumulates. This excess (S)-methylmalonyl-CoA can then be acted upon by other enzymes, leading to the formation and subsequent excretion of methylsuccinic acid. The likely pathway involves the conversion of accumulated methylmalonyl-CoA to methylmalonate, which may then be further metabolized.

Biosynthesis Figure 1: Simplified Biosynthetic Pathway of (S)-Methylsuccinic Acid cluster_main Inputs Propionyl_CoA Propionyl-CoA S_MMCoA (S)-Methylmalonyl-CoA Propionyl_CoA->S_MMCoA Propionyl-CoA Carboxylase R_MMCoA (R)-Methylmalonyl-CoA S_MMCoA->R_MMCoA Methylmalonyl-CoA Racemase Methylsuccinate (S)-Methylsuccinic Acid (Excreted) S_MMCoA->Methylsuccinate Alternative Pathway (Overflow) Metabolic_Block R_MMCoA->Metabolic_Block Methylmalonyl-CoA Mutase (B12 dep.) Succinyl_CoA Succinyl-CoA Krebs Krebs Cycle Succinyl_CoA->Krebs Metabolic_Block->Succinyl_CoA Valine Valine Valine->Propionyl_CoA Isoleucine Isoleucine Isoleucine->Propionyl_CoA Odd_Fatty_Acids Odd-Chain Fatty Acids Odd_Fatty_Acids->Propionyl_CoA

Caption: Figure 1: Simplified biosynthetic pathway highlighting the formation of (S)-Methylsuccinic Acid via the overflow of the propionyl-CoA catabolism pathway.

Analytical Methodologies for Detection and Quantification

The accurate identification and quantification of this compound in biological matrices like urine or plasma require sophisticated analytical techniques, primarily due to its low endogenous concentrations and the need to resolve it from its (R)-enantiomer and other isomeric organic acids.

Core Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of volatile and semi-volatile organic acids. The method involves derivatization to increase analyte volatility, chromatographic separation, and mass spectrometric detection for identification and quantification.

  • Sample Preparation & Internal Standard Spiking:

    • Thaw a frozen urine sample (e.g., 1 mL) at room temperature.

    • Vortex the sample for 15 seconds to ensure homogeneity.

    • Spike the sample with a known concentration of an appropriate internal standard (IS). A common choice is a stable isotope-labeled version of the analyte (e.g., D3-Methylsuccinic acid) or a non-endogenous, structurally similar compound like 3,4-Dimethoxybenzoic acid.

    • Causality: The IS is crucial for accurate quantification. It co-elutes with the analyte and experiences similar extraction inefficiencies and ionization suppression/enhancement, allowing for ratiometric correction of the final measurement.

  • Extraction (Liquid-Liquid Extraction):

    • Acidify the urine sample to a pH of ~1-2 by adding 100 µL of 6M HCl. This protonates the carboxylic acid groups, making them less water-soluble and more extractable into an organic solvent.

    • Add 3 mL of a suitable organic solvent, such as ethyl acetate.

    • Vortex vigorously for 2 minutes to facilitate the transfer of the analyte from the aqueous to the organic phase.

    • Centrifuge at 3000 x g for 5 minutes to separate the layers.

    • Carefully transfer the upper organic layer to a clean glass tube.

    • Repeat the extraction process on the remaining aqueous layer and combine the organic extracts.

  • Drying and Derivatization:

    • Evaporate the pooled organic extract to complete dryness under a gentle stream of nitrogen gas at 40-50°C.

    • Causality: Derivatization is mandatory for GC analysis of non-volatile compounds like dicarboxylic acids. The most common method is silylation.

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS), to the dried residue.

    • Cap the tube tightly and heat at 70°C for 60 minutes to ensure complete conversion of the acidic protons to trimethylsilyl (TMS) esters. This step creates a volatile and thermally stable derivative.

  • GC-MS Analysis:

    • Inject 1-2 µL of the derivatized sample into the GC-MS system.

    • Gas Chromatography: Use a non-polar or semi-polar capillary column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm). A typical temperature program starts at 70°C, holds for 2 minutes, then ramps at 10°C/min to 280°C and holds for 5 minutes. Helium is used as the carrier gas.

    • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. For quantification, use Selected Ion Monitoring (SIM) mode for maximum sensitivity and specificity. Characteristic ions for the di-TMS derivative of methylsuccinic acid (m/z 290) are monitored. A common quantifier ion is m/z 275 (M-15, loss of a methyl group), with m/z 147 serving as a qualifier ion.

Workflow Figure 2: Analytical Workflow for Methylsuccinic Acid Quantification Sample 1. Urine Sample Collection & IS Spiking Extraction 2. Acidification & Liquid-Liquid Extraction (Ethyl Acetate) Sample->Extraction Dry 3. Evaporation to Dryness (Nitrogen Stream) Extraction->Dry Deriv 4. Silylation (BSTFA) 70°C for 60 min Dry->Deriv GCMS 5. GC-MS Analysis (SIM Mode) Deriv->GCMS Data 6. Data Processing (Peak Integration & Calibration) GCMS->Data

Caption: Figure 2: A typical GC-MS workflow for the quantitative analysis of methylsuccinic acid in biological fluids.

Chiral Separation

Standard GC-MS analysis does not distinguish between (S) and (R) enantiomers. To achieve chiral separation, specialized techniques are required:

  • Chiral GC Columns: Using a capillary column coated with a chiral stationary phase (e.g., a cyclodextrin derivative) can resolve the derivatized enantiomers in the gas phase.

  • Chiral Derivatization: An alternative is to react the methylsuccinic acid with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral GC column.

Applications in Drug Development and Research

The significance of this compound extends into the pharmaceutical industry, where it is valued as a chiral building block or "synthon."

  • Chiral Synthesis: The stereocenters in (S)-Methylsuccinic acid make it a valuable starting material for the asymmetric synthesis of more complex molecules. Drug development often requires enantiomerically pure compounds, as the different enantiomers of a drug can have vastly different efficacy and toxicity profiles.

  • Scaffold for Novel Compounds: Its dicarboxylic acid structure allows it to be used as a scaffold to which other functional groups can be attached, enabling the creation of libraries of novel compounds for drug screening.

  • Succinate Analogs: As a structural analog of succinate, a key Krebs cycle intermediate, methylsuccinic acid and its derivatives are used in research to probe the activity of enzymes like succinate dehydrogenase.

Conclusion

This compound is a metabolite of considerable diagnostic and synthetic importance. While its natural occurrence is limited, its appearance in biological fluids serves as a critical indicator of specific metabolic pathway dysfunctions, particularly those related to branched-chain amino acid catabolism. The ability to accurately quantify this chiral molecule using advanced analytical techniques like GC-MS is essential for both clinical diagnosis and metabolic research. Furthermore, its utility as a chiral synthon underscores its value to the drug development community, providing a foundation for the synthesis of enantiomerically pure therapeutic agents. Continued research into the precise roles and metabolic handling of this compound will further illuminate its importance in health and disease.

References

  • Title: Urinary organic acids in methylmalonic aciduria.
  • Title: Methylmalonic aciduria: a review and case study.
  • Title: The role of gas chromatography-mass spectrometry in the diagnosis of inherited metabolic disease.
  • Title: Asymmetric Synthesis of (-)-Methylenolactocin and (-)-Protolichesterinic Acid. Source: The Journal of Organic Chemistry URL:[Link]

role of methylsuccinic acid in metabolism

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

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spectroscopic data for (S)-(-)-Methylsuccinic acid (NMR, IR)

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

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enantiomeric purity of (S)-(-)-Methylsuccinic acid

Author: BenchChem Technical Support Team. Date: January 2026

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Methodological & Application

synthesis of (S)-(-)-Methylsuccinic acid from itaconic acid

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Efforts

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The Strategic Application of (S)-(-)-Methylsuccinic Acid in Asymmetric Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

(S)-(-)-Methylsuccinic acid, a readily available and inexpensive chiral building block, offers a powerful platform for the stereocontrolled synthesis of complex molecular targets. Its C2-chirality and dicarboxylic acid functionality allow for a diverse range of transformations, making it a valuable starting material in the synthesis of natural products, pharmaceuticals, and chiral ligands. This guide provides an in-depth exploration of its synthetic utility, complete with detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.

Core Principles of Application: Harnessing the Chiral Scaffold

The synthetic utility of this compound is rooted in its ability to be transformed into a variety of key chiral synthons. The two carboxylic acid groups can be differentiated, and the stereocenter can direct the formation of new chiral centers. The primary strategic transformations include:

  • Formation of Chiral Anhydrides and Lactones: Cyclization of the diacid or its derivatives provides access to rigid, chiral scaffolds like (S)-methylsuccinic anhydride and (S)-3-methyl-γ-butyrolactone. These intermediates are susceptible to stereoselective ring-opening reactions, allowing for the introduction of a wide range of nucleophiles.

  • Reduction to Chiral Diols: Selective reduction of one or both carboxylic acid groups furnishes valuable chiral 1,4-diol derivatives, which are versatile precursors for further elaboration.

  • Derivatization into Chiral Ligands: The dicarboxylic acid functionality serves as a handle for the construction of chiral ligands for asymmetric catalysis, enabling the transfer of chirality to other molecules.

The following diagram illustrates the central role of this compound and its primary derivatives in asymmetric synthesis.

G cluster_0 Core Chiral Building Block cluster_1 Key Chiral Synthons cluster_2 Synthetic Targets & Applications S_MSA This compound S_Anhydride (S)-Methylsuccinic Anhydride S_MSA->S_Anhydride Dehydration S_Lactone (S)-3-Methyl-γ-butyrolactone S_MSA->S_Lactone Reduction & Cyclization S_Diol (S)-2-Methyl-1,4-butanediol S_MSA->S_Diol Reduction Natural_Products Natural Products (e.g., (-)-Steganone) S_Anhydride->Natural_Products Stereoselective Ring Opening Pharmaceuticals Pharmaceutical Intermediates (e.g., Pyrrolidines) S_Lactone->Pharmaceuticals Functional Group Interconversion Chiral_Ligands Chiral Ligands (e.g., Phosphines) S_Diol->Chiral_Ligands Derivatization

Caption: Strategic transformations of this compound into key chiral synthons and their applications.

Application Note 1: Synthesis of (S)-Methylsuccinic Anhydride - A Versatile Chiral Intermediate

(S)-Methylsuccinic anhydride is a cornerstone intermediate derived from the parent diacid. Its rigid cyclic structure allows for highly stereoselective ring-opening reactions, providing access to a wide array of functionalized chiral molecules.

Protocol 1: Preparation of (S)-Methylsuccinic Anhydride

This protocol details the straightforward synthesis of (S)-methylsuccinic anhydride from this compound via dehydration using acetyl chloride.

  • Materials:

    • This compound

    • Acetyl chloride

    • Anhydrous toluene (optional, as solvent)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer

    • Heating mantle

    • Rotary evaporator

  • Procedure:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

    • Carefully add acetyl chloride (2.0-2.5 eq) dropwise at room temperature. The reaction is exothermic and will evolve HCl gas. Ensure the reaction is performed in a well-ventilated fume hood.

    • After the initial reaction subsides, heat the mixture to reflux (approximately 50-60 °C) for 2-3 hours. The progress of the reaction can be monitored by the cessation of HCl evolution.

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess acetyl chloride and acetic acid byproduct under reduced pressure using a rotary evaporator.

    • The crude (S)-methylsuccinic anhydride can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by vacuum distillation to yield a white crystalline solid.

  • Expert Insights: The use of acetyl chloride is a classic and effective method for this transformation. Thionyl chloride can also be employed. The key to obtaining a high yield of pure product is the efficient removal of the volatile reagents and byproducts. The anhydride is sensitive to moisture and should be stored in a desiccator.

Application Note 2: Stereoselective Synthesis of (-)-Steganone

The natural product (-)-steganone, a lignan lactone with significant antineoplastic activity, has been a popular target for total synthesis. A key step in several synthetic approaches involves the stereoselective functionalization of a derivative of this compound. One elegant strategy utilizes the corresponding anhydride to set a crucial stereocenter.

Conceptual Workflow for (-)-Steganone Synthesis

G S_Anhydride (S)-Methylsuccinic Anhydride Friedel_Crafts Friedel-Crafts Acylation S_Anhydride->Friedel_Crafts Keto_Acid Chiral Keto-Acid Intermediate Friedel_Crafts->Keto_Acid Reduction Stereoselective Reduction Keto_Acid->Reduction Lactone Chiral Lactone Reduction->Lactone Further_Steps Further Elaboration (e.g., Biaryl Coupling) Lactone->Further_Steps Steganone (-)-Steganone Further_Steps->Steganone

Caption: Key transformations in the asymmetric synthesis of (-)-steganone starting from (S)-methylsuccinic anhydride.

Protocol 2: Stereoselective Friedel-Crafts Acylation and Reduction (Illustrative)

This protocol outlines the key stereochemistry-defining steps inspired by synthetic approaches to (-)-steganone.

  • Part A: Friedel-Crafts Acylation

    • To a solution of (S)-methylsuccinic anhydride (1.0 eq) and a suitably substituted aromatic compound (e.g., a dimethoxybenzene derivative, 1.1 eq) in an anhydrous solvent such as dichloromethane or 1,2-dichloroethane at 0 °C, add a Lewis acid catalyst (e.g., AlCl₃, SnCl₄, 1.2 eq) portion-wise.

    • Stir the reaction mixture at 0 °C to room temperature for several hours, monitoring the reaction progress by TLC.

    • Upon completion, quench the reaction by carefully pouring the mixture into ice-cold dilute HCl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the crude keto-acid.

  • Part B: Stereoselective Reduction and Lactonization

    • Dissolve the crude keto-acid from Part A in a suitable solvent (e.g., methanol or ethanol).

    • Cool the solution to 0 °C and add a reducing agent such as sodium borohydride (NaBH₄, 1.5 eq) portion-wise. The choice of reducing agent can influence the diastereoselectivity of the reduction.

    • Stir the reaction at 0 °C to room temperature until the reduction is complete (monitored by TLC).

    • Acidify the reaction mixture with dilute HCl to induce lactonization.

    • Extract the product with an organic solvent, wash, dry, and concentrate. The resulting chiral lactone can be purified by column chromatography.

  • Expert Insights: The Friedel-Crafts acylation of the chiral anhydride with an electron-rich aromatic ring proceeds with high regioselectivity. The subsequent reduction of the resulting ketone can be controlled to achieve the desired stereochemistry at the newly formed stereocenter. The inherent chirality of the methyl-substituted center directs the facial selectivity of the hydride attack.

Application Note 3: Synthesis of Chiral Phosphine Ligands

Chiral phosphine ligands are pivotal in asymmetric catalysis. This compound can be converted into chiral backbones for these ligands. A common strategy involves the reduction of the diacid to the corresponding diol, followed by conversion of the hydroxyl groups to leaving groups and subsequent displacement with phosphide anions.

Protocol 3: Synthesis of (S)-2-Methyl-1,4-butanediol and its Derivatization

  • Part A: Reduction of this compound

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of a powerful reducing agent like lithium aluminum hydride (LiAlH₄, 2.5-3.0 eq) in an anhydrous ether solvent (e.g., THF, diethyl ether).

    • Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LiAlH₄ suspension at 0 °C. The addition is highly exothermic.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

    • Cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Filter the resulting aluminum salts and wash the filter cake thoroughly with THF or ethyl acetate.

    • Dry the combined filtrate over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the crude (S)-2-methyl-1,4-butanediol, which can be purified by distillation or chromatography.

  • Part B: Conversion to a Ditosylate and Phosphine Synthesis (Conceptual)

    • The resulting diol can be converted to a ditosylate by reaction with tosyl chloride in the presence of a base like pyridine.

    • The ditosylate is then reacted with a phosphide anion (e.g., lithium diphenylphosphide, LiPPh₂) in an Sₙ2 reaction to form the chiral bisphosphine ligand.

  • Expert Insights: The reduction of carboxylic acids requires a strong reducing agent like LiAlH₄ or borane-THF complex (B₂H₆·THF). The Fieser workup is a standard and effective method for quenching LiAlH₄ reactions and facilitating the removal of aluminum salts. The subsequent tosylation and phosphination steps are standard transformations in organic synthesis.

Quantitative Data Summary

Starting MaterialTransformationProductTypical Yield (%)Enantiomeric Excess (%)Reference
This compoundDehydration with AcCl(S)-Methylsuccinic anhydride>90>99
This compoundReduction with LiAlH₄(S)-2-Methyl-1,4-butanediol85-95>99
(S)-Methylsuccinic anhydrideFriedel-Crafts & ReductionChiral Lactone Intermediate70-85 (over 2 steps)>98 (de)

References

  • Title: A Convenient Synthesis of (S)-(+)-3-Methyl-γ-butyrolactone. Source: Organic Syntheses, Coll. Vol. 9, p.584 (1998); Vol. 72, p.74 (1995). URL:[Link]
  • Title: Asymmetric Synthesis of Chiral Bis(diorganophosphino)methane Ligands with a Chiral Backbone. Source: The Journal of Organic Chemistry, 1996, 61 (8), pp 2580–2581. URL:[Link]
  • Title: Total Synthesis of (-)-Steganone. Source: The Journal of Organic Chemistry, 1978, 43 (24), pp 4623–4626. URL:[Link]

microbial production of 2-methylsuccinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on MSA

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(S)-(-)-Methylsuccinic acid in pharmaceutical intermediate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research Phase

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using (S)-(-)-Methylsuccinic acid for biodegradable polymer development

Author: BenchChem Technical Support Team. Date: January 2026

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protocol for dissolving (S)-(-)-Methylsuccinic acid for experiments

Author: BenchChem Technical Support Team. Date: January 2026

Starting Data Collection

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ene-reductase catalyzed reduction to dimethyl 2-methylsuccinate

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

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I'm starting by defining the application's scope, focusing on the ene-reductase catalyzed reduction to dimethyl 2-methylsuccinate. I'll need to center the work around the Old Yellow Enzyme (OYE) family of enzymes, which I believe is the appropriate family for the task. I need to ensure a detailed application note and comprehensive protocol are developed.

Developing the Application Note

I'm now drafting the application note, starting with an introduction to ene-reductases, particularly the OYE family, and their role in asymmetric synthesis. I'll highlight the importance of chiral dimethyl 2-methylsuccinate, providing context for the protocol. The scientific background will delve into the reaction mechanism and enzyme action.

Outlining the Response Structure

I've sketched a plan for the application note and protocol. First, an introduction to ene-reductases and the importance of chiral dimethyl 2-methylsuccinate. Then, a scientific background section detailing the reaction, enzyme mechanism (emphasizing the flavin-dependent nature and hydride transfer), and enantiocomplementary possibilities, as well as cofactor regeneration. I'll include a diagram visualizing the workflow.

Detailing the Protocol Steps

I'm now outlining the experimental protocol. I'll include a table of effective ene-reductases, drawing from literature on Bac-OYE1, SeER, and AfER, and their enantioselectivity. I'll meticulously describe a preparative-scale protocol, mirroring a published method. I'm focusing on the reaction setup, detailing all reagents and their roles, then elaborating on the enzyme addition and reaction parameters.

Refining the Application Note

I've been further refining the application note's structure. I'm expanding the introduction to the OYE family and their role, and clarifying the building block significance of the product. The scientific background is deepening to include the reaction mechanism, emphasizing the flavin-dependent nature, hydride transfer, enantiocomplementary options, and cofactor regeneration. The experimental protocol outline is nearly complete.

Structuring the Application Note

I'm now integrating the application note's sections. I've begun to draft the introduction, outlining the key role of ene-reductases, specifically OYEs, in asymmetric synthesis, and highlighting the significance of chiral dimethyl 2-methylsuccinate. The scientific background is being expanded with the reaction mechanism, and I've detailed the planned experimental protocol. I'm also planning diagrams of the workflow and catalytic cycle.

Refining the Note's Structure

I'm now solidifying the application note's structure, aiming for a smooth flow. I've drafted an introduction detailing ene-reductases and the significance of the target molecule. The scientific background is deepening, covering the reaction mechanism and cofactor regeneration. I've nearly finished the experimental protocol outline, preparing for a detailed walkthrough.

stereospecific alkylation for 2-ethyl-3-methylsuccinic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm starting by diving into Google searches, hoping to unearth established protocols and delve into the mechanisms behind stereospecific alkylation in synthesizing 2-ethyl-3-methylsuccinic acid. I'm prioritizing authoritative sources to build a solid foundation.

Outlining Synthesis Strategy

Now I'm focusing on the application note structure. I'm prioritizing the introduction to highlight the importance of the target molecule. I'll then detail the stereospecific alkylation principles. I plan to incorporate clear, step-by-step experimental protocols with the rationale behind each step. I'll include sections on materials, reagents, reaction setup, purification, and product characterization, with the visual aids in the process.

Defining Methodologies Thoroughly

My focus has shifted to the detailed methodologies. I'm now digging into Google to find solid stereospecific alkylation methods for 2-ethyl-3-methylsuccinic acid, emphasizing chiral auxiliaries and diastereoselective enolate alkylation. I'm prioritizing the removal of auxiliaries and target molecule isolation techniques. The structure of the application note is coming together with plans for a detailed experimental protocol and visual aids to explain the rationale.

Analyzing the Alkylation Goal

I'm now zeroing in on the core of the request: stereospecific alkylation. I'm breaking down the specific compound, 2-ethyl-3-methylsuccinic acid, to understand the necessary stereochemical control. Right now, I am deconstructing and visualizing potential synthetic routes. I'm focusing on alkylation strategies to achieve the desired stereochemistry.

Outlining the Application Note

I've sketched out the structure for the application note and protocol. This will be tailored specifically to the user's needs. I'm focusing on providing in-depth explanations of each step, and self-validating protocols with robust referencing and links. Now, I'm developing plans for visual aids with captions. I also need to make sure the diagrams are easy to understand.

Defining the Application's Scope

I'm now fully immersed in the application note's specifics. I'm focusing on the request's core; the plan is set for detailed protocols and visuals. I will prioritize in-text citations with links and a complete reference list. Tables will be used for quantitative data, and each diagram will have captions and strict formatting. The ultimate goal is a user-friendly, self-validating guide.

Outlining the Synthesis Details

I've sketched out the initial details of the synthesis, focusing on the sequential alkylation strategy. I am now exploring the use of chiral auxiliaries like Evans oxazolidinones and pseudoephedrine amides, as these are promising based on search results. I will implement a step-by-step approach, starting with the attachment of a propionyl group to the chiral auxiliary, followed by sequential alkylation steps.

Refining the Note's Structure

I've defined the note's structure, focusing on a clear introduction highlighting the succinic acid significance and challenges. I'll explain the Evans auxiliary approach in the context of asymmetric synthesis. Also, I am now focusing on the mechanistic principles for the stereocontrol to ensure a clear understanding of the 'why' of each step. Diagrams are being created to show the rigid enolate and the mechanism.

Refining the Response's Structure

I am now structuring the document, outlining key sections: an introduction on succinic acid's significance, followed by a mechanistic explanation of stereocontrol with an Evans auxiliary, and the detailed synthesis protocol. I'm focusing on in-text citations with links and formatting the graphs.

Refining the Response's Structure

I am now focusing on the application note, structuring it for clarity. I'll start with an introduction on succinic acid and Evans auxiliaries. Next, there will be an explanation of the mechanism for stereocontrol. Then, I will provide the detailed synthetic protocols with clear visuals, in-text citations, and links. I will also make sure to format the graphs, and make all graphs with detailed captions.

Formulating a Response Plan

I've crafted a comprehensive plan for creating the application note, starting with an in-depth dissection of the request and a synthesis strategy utilizing an Evans auxiliary. The structure will have detailed protocols and explanatory visuals. Now, I'm focusing on the experimental protocols and the troubleshooting section.

Refining the Response's Structure

I am now focusing on the application note's specifics: I'll start with an introduction discussing the role of succinic acid and Evans auxiliaries. Next is the detailed mechanism of stereocontrol, followed by the specific synthetic protocols, including clear visuals, in-text citations with links, and proper graph formatting. I am also working on detailed captions for each image.

applications of (S)-(-)-Methylsuccinic acid in asymmetric catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Efforts

I've initiated comprehensive Google searches to uncover the applications of (S)-(-)-methylsuccinic acid within asymmetric catalysis. My focus centers on its role as a chiral building block, particularly its incorporation into chiral ligand synthesis. I'm aiming to build a strong foundational understanding of its use in these reactions.

Expanding Search Parameters

I'm broadening my search terms to include chiral derivatizing agent and organocatalysis uses for this compound, beyond just chiral ligand synthesis. I'm focusing on finding concrete experimental data, including yields and enantioselectivity, while prioritizing peer-reviewed journals. My next step will be analyzing the data to build the foundation for my application notes.

Outlining Project Scope

I'm now initiating comprehensive Google searches, broadening the scope beyond initial focuses. I'm targeting its uses as a chiral building block, derivatizing agent, and organocatalysis component. I am prioritizing peer-reviewed data and databases to ensure the integrity of my investigation and plan to collect yields and enantioselectivity data. I intend to build the application notes.

derivatization of (S)-(-)-Methylsuccinic acid for GC-MS analysis

Author: BenchChem Technical Support Team. Date: January 2026

Starting My Research

I am now delving into the derivatization of (S)-(-)-Methylsuccinic acid for GC-MS analysis. My initial focus is on gathering information through Google searches to pinpoint the commonly employed derivatization agents and their underlying reaction mechanisms.

Planning My Approach

I am now structuring my approach. I will begin by analyzing my Google search results. I'll identify suitable methods, paying close attention to reaction efficiency, derivative volatility, and mass spec characteristics. Next, I'll structure the application note, starting with an introduction that explains the importance of derivatization.

Developing the Application Note

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Application Note & Protocols: High-Yield Esterification of (S)-(-)-Methylsuccinic Acid for Chiral Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract (S)-(-)-Methylsuccinic acid is a valuable C5 chiral building block used in the synthesis of pharmaceuticals and advanced materials.[1] The stereospecific conversion of its carboxylic acid moieties into esters is a critical step for subsequent transformations, such as reductions, alkylations, or coupling reactions. This application note provides a detailed guide for researchers, scientists, and drug development professionals on two reliable methods for the esterification of this compound: the classic Fischer-Speier esterification and the highly efficient diazomethane-mediated methylation. The document emphasizes the causality behind experimental choices, self-validating protocols through rigorous characterization, and critical safety considerations to ensure reaction fidelity and operator safety.

Scientific Foundation: Principles of Esterification

Esterification is a fundamental reaction in organic synthesis. When applied to a chiral dicarboxylic acid like this compound, two primary considerations emerge: achieving high conversion and preserving the stereochemical integrity of the chiral center.

  • Fischer-Speier Esterification : This is an equilibrium-controlled process where a carboxylic acid reacts with an alcohol under acidic catalysis.[2][3] The reaction's reversibility necessitates strategies to drive the equilibrium toward the product. This is typically achieved by using a large excess of the alcohol, which also serves as the solvent, and/or by removing water as it is formed.[2][3][4] For dicarboxylic acids, controlling the reaction to favor mono- or di-esterification can be achieved by manipulating stoichiometry and reaction time.

  • Alkylation with Diazomethane : This method offers a rapid and quantitative conversion of carboxylic acids to their corresponding methyl esters.[5][6] The mechanism involves an initial acid-base reaction where the carboxylic acid protonates diazomethane, forming a methyldiazonium ion.[7][8] The resulting carboxylate anion then acts as a nucleophile in a subsequent SN2 reaction, displacing nitrogen gas (N₂) to form the methyl ester.[5][6][7] This reaction is essentially irreversible due to the loss of N₂ gas, leading to excellent yields under mild conditions that preserve stereochemistry.[5][7] However, diazomethane is highly toxic, carcinogenic, and potentially explosive, demanding stringent safety protocols.[5][6][7][8]

Recommended Esterification Protocols

Protocol A: Fischer-Speier Di-Esterification with Methanol

This protocol is designed for the cost-effective, large-scale synthesis of dimethyl (S)-methylsuccinate. It relies on Le Chatelier's principle to achieve high yields.

Rationale for Key Choices:

  • Catalyst (H₂SO₄): A strong mineral acid is used to protonate the carbonyl oxygen of the carboxylic acid, significantly increasing its electrophilicity for attack by the weakly nucleophilic alcohol.[2][3]

  • Excess Methanol: Using methanol as the solvent ensures a high concentration of one reactant, driving the equilibrium towards the ester product.[3][4]

  • Reflux: Heating the reaction provides the necessary activation energy and increases the reaction rate.[2]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).

  • Reagent Addition: Add anhydrous methanol (20-30 eq, serving as solvent). Stir the mixture until the acid is fully dissolved.

  • Catalysis: Carefully add concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq) dropwise to the stirring solution. An exotherm may be observed.

  • Reaction: Heat the mixture to a gentle reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst. Caution: CO₂ evolution will occur.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x volumes).

    • Combine the organic extracts, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate (Na₂SO₄).[4]

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation or column chromatography if necessary.

Protocol B: High-Yield Di-methylation with Diazomethane

This protocol is ideal for small-scale syntheses where quantitative conversion and mild conditions are paramount. CRITICAL SAFETY WARNING: Diazomethane is a highly toxic, carcinogenic, and potentially explosive gas.[5][6][7] This procedure must be performed in a certified chemical fume hood, behind a blast shield, using flame-polished glassware to avoid scratches that could trigger detonation.[5][6] A safer, commercially available alternative is trimethylsilyldiazomethane (TMS-diazomethane), which reacts similarly but is less explosive.[9][10]

Rationale for Key Choices:

  • Solvent (Diethyl Ether): A dry, inert solvent is used to dissolve the carboxylic acid without reacting with the diazomethane.

  • Low Temperature: The reaction is often performed at 0°C to control the reactivity of diazomethane and minimize side reactions.

  • Titration Approach: Diazomethane solution is added until the yellow color persists, indicating that all the carboxylic acid has been consumed.

Step-by-Step Methodology:

  • Preparation: Prepare a solution of diazomethane in diethyl ether using an appropriate precursor (e.g., from N-methyl-N-nitrosourea) with specialized glassware.

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous diethyl ether in a flame-polished Erlenmeyer flask and cool to 0°C in an ice bath.

  • Reagent Addition: Slowly add the ethereal solution of diazomethane dropwise with gentle swirling. Nitrogen gas evolution will be observed.

  • Endpoint Determination: Continue adding the diazomethane solution until a faint yellow color persists in the reaction mixture, signifying the consumption of the acid.

  • Quenching: Carefully add a few drops of glacial acetic acid to quench any excess diazomethane until the yellow color disappears.

  • Purification: The reaction mixture now contains the desired dimethyl ester. The solvent can be carefully removed under a gentle stream of nitrogen or by rotary evaporation at low temperature to yield the product, which is often of sufficient purity for subsequent steps.

Protocol Comparison and Selection Guide

ParameterFischer-Speier EsterificationDiazomethane-Mediated Methylation
Yield Good to excellent (can exceed 95% with proper equilibrium shift)[3]Quantitative (>99%)[5][6]
Safety Moderate (requires handling concentrated acid)Extreme hazard (diazomethane is explosive and highly toxic)[5][6][7]
Scalability Highly scalable (industrial standard)Small-scale laboratory use only
Reaction Time 4-10 hours[2]< 30 minutes
Conditions Harsh (acidic, elevated temperature)Mild (room temperature or 0°C)[7]
Byproducts WaterNitrogen gas
Alcohol Scope Primary and secondary alcohols work well[10]Specific to methyl esters

Experimental Workflow and Validation

A robust experimental design includes in-process controls and comprehensive final product characterization to ensure both reaction success and product integrity. This self-validating system is crucial for trustworthiness in research and development.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization & Validation prep Reactants & Glassware (this compound, Alcohol/Solvent, Catalyst) react Esterification Reaction (Heating/Stirring) prep->react monitor In-Process Monitoring (TLC/GC) react->monitor quench Quench & Neutralize monitor->quench extract Liquid-Liquid Extraction quench->extract purify Dry & Concentrate extract->purify chrom Purification (Distillation/Chromatography) purify->chrom nmr NMR Spectroscopy (¹H, ¹³C) chrom->nmr ir IR Spectroscopy chrom->ir chiral Chiral Purity (Polarimetry/Chiral HPLC) chrom->chiral

Caption: General workflow for the esterification and validation of this compound.

Product Characterization (Self-Validation)
  • ¹H NMR Spectroscopy: For dimethyl (S)-methylsuccinate, expect a singlet around 3.7 ppm for the methyl ester protons.[11] The protons adjacent to the carbonyl groups will be shifted downfield relative to the starting material.[12]

  • ¹³C NMR Spectroscopy: Look for the characteristic carbonyl carbon signal of the ester at ~170-175 ppm and the methoxy carbon signal around 50-55 ppm.

  • IR Spectroscopy: The most prominent signal will be the strong C=O stretching vibration of the ester functional group, typically appearing between 1735-1750 cm⁻¹.[12] This represents a clear shift from the broader C=O stretch of the starting carboxylic acid.

  • Chiral Purity Analysis: It is essential to confirm that no racemization has occurred at the chiral center.

    • Polarimetry: Measure the specific rotation of the purified product and compare it to the literature value for the enantiomerically pure ester.

    • Chiral HPLC: For the highest level of scrutiny, separate the enantiomers on a chiral stationary phase column to confirm the enantiomeric excess (e.e.) is >99%.[13]

References

  • JoVE. (2025).
  • Moodle.
  • Master Organic Chemistry. (2025). Diazomethane (CH2N2). [Link]
  • Chemistry LibreTexts. (2020). 21.7: Methyl Ester Synthesis Using Diazomethane. [Link]
  • A "Little" Mass Spec and Sailing. Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane. [Link]
  • OperaChem. (2024).
  • Wikipedia.
  • Fischer Esterification Lab Protocol.
  • ResearchGate.
  • Organic Chemistry Portal. Acid to Ester - Common Conditions. [Link]
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001844). [Link]
  • University of Colorado Boulder, Department of Chemistry. Spectroscopy Tutorial: Esters. [Link]
  • SpectraBase. METHYLSUCCINIC ACID, 1-BUTYL ESTER - Optional[13C NMR] - Chemical Shifts. [Link]
  • The Journal of Organic Chemistry. Enantioselective Synthesis of 2,3-Disubstituted Succinic Acids by Oxidative Homocoupling of Optically Active 3-Acyl-2-oxazolidones. [Link]
  • Reddit. How to purify esters. [Link]
  • Organic Syntheses. methylsuccinic acid. [Link]
  • Beilstein Journal of Organic Chemistry.
  • ResearchGate.
  • CORE. Esterification of succinic anhydride to di-(p-cresyl)
  • ResearchGate.
  • ResearchGate. Esterification of succinic acid using MeOH. [Link]
  • Google Patents. US4304925A - Process for purifying esters.
  • PubChem. This compound. [Link]
  • PubMed Central.
  • YouTube. Esterification Synthesis Lab - Banana, Wintergreen, Flowers. [Link]
  • Daicel Chiral Technologies.
  • AOCS.
  • NACALAI TESQUE, INC.
  • ResearchGate.
  • PubMed Central. Improvement of dicarboxylic acid production with Methylorubrum extorquens by reduction of product reuptake. [Link]

Sources

use of (S)-(-)-Methylsuccinic acid in the synthesis of chiral ligands

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research Phase

I am now deep diving into Google searches, seeking authoritative sources on (S)-(-)-Methylsuccinic acid and its use in creating chiral ligands. I'm focusing on reaction pathways, established procedures, and the various ways it's been applied.

Initiating Synthesis Overview

I'm now analyzing search results, zeroing in on key synthetic pathways and types of ligands derived from this compound, paying attention to experimental specifics. I am starting to structure the application note, focusing on the importance of this compound and diving into ligand syntheses with chemical principles and step-by-step instructions. Also, I am planning for the use of Graphviz to enhance clarity in visualizing the workflows.

Planning Document Structure

I'm now outlining the application note, starting with an introduction emphasizing this compound's significance. I'll include detailed ligand syntheses, explaining the underlying chemistry and providing step-by-step instructions. Graphviz will be used for clearer workflow diagrams.

Developing Application Note

I'm currently structuring an application note and protocol regarding this compound, intending to address its use in synthesizing chiral ligands. I'm focusing on the introduction, emphasizing the significance of chiral ligands in asymmetric catalysis. I plan to introduce this compound and outline the scope of the synthesis methods it enables.

Structuring the Note Further

I'm now expanding the application note's core concept section. I'm emphasizing this compound's advantages, including its chiral pool origin, and highlighting its functional versatility with the two carboxylic acid groups and chiral center. This dicarboxylic structure allows creating cyclic scaffolds, and the succinic acid backbone can provide conformational rigidity in the resulting ligands. I'm focusing on why this is significant for asymmetric catalysis.

Expanding Synthetic Detail

I've been breaking down the synthetic section, particularly the synthesis of chiral succinimide-based ligands. I'm deep diving into the reaction scheme, including the anhydride and imide formation steps. I'm focusing on providing a detailed protocol with specific reactants, procedures, and rationales for each step, and visualizing the transformation. I plan to use Graphviz for clearer visualization.

Refining Reaction Schemes

I'm now revising the reactions, specifically the creation of chiral bisoxazoline ligands. I've focused on the initial acid chloride formation from this compound, and considered more appropriate reagents and conditions, as well as the need for anhydrous conditions. I also plan to describe the subsequent condensation with chiral amino alcohols in the protocol.

Planning Application Content

I've been planning the content and flow of the application note. I'm focusing on providing a well-structured approach to using this compound. I'll cover its importance in asymmetric catalysis and its structural advantages as a chiral building block. I've also outlined detailed synthetic routes.

I'm now diving into the synthetic details. I'm focusing on the conversion of this compound to chiral succinimide-based ligands. The process will be detailed with a protocol for anhydride and imide formation, providing specific reactants, procedures, and rationales for each step, along with a visualization to clarify the chemical transformations.

Expanding into Applications

I'm now integrating the applications section, emphasizing the use of the synthesized ligands in asymmetric catalysis. I'll describe various reactions catalyzed by these ligands, like palladium-catalyzed allylic alkylation, highlighting how the ligand's chiral environment controls stereochemical outcomes. I'll also stress the importance of control points for trustworthiness.

Refining Ligand Applications

I'm now integrating information on how these ligands are used in real-world applications. I'm focusing on providing concrete examples of reactions catalyzed by ligands, like palladium-catalyzed allylic alkylation, as well as control points that are essential for accurate replication. This includes details on chiral environment control.

asymmetric deuteriation of itaconic acid to (S)-(-)-methylsuccinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Phase

I am now delving into the asymmetric deuteriation of itaconic acid, searching for authoritative sources. My focus is on reaction mechanisms, catalysts, experimental protocols, and the analytical techniques employed in this specific transformation to (S)-(-)-methylsuccinic acid.

Formulating a Plan

I've crafted a plan for the application note. I'll begin by gathering information on itaconic acid's asymmetric deuteriation to this compound, emphasizing mechanisms, catalysts, protocols, and analytical methods. I will then analyze reliable results to create a structure that introduces the importance of deuterated chiral molecules and details the catalytic systems. Finally, I will write detailed experimental protocols and visual diagrams.

Analyzing Initial Results

I'm now analyzing the search results, prioritizing the most reliable methods and the underlying chemical principles. The goal is a structured application note, starting with the importance of deuterated chiral molecules and then delving into catalytic systems. I'm focusing on crafting detailed experimental protocols with self-validating controls and clear, visual diagrams for the reaction pathway and workflow.

Initiating the Literature Search

I've begun with an initial literature sweep. The Potter et al. JACS paper appears quite promising, focusing directly on asymmetric deuteration of itaconic acid to this compound using rhodium. It seems like a solid foundation to build from.

Expanding Catalyst Knowledge

I'm now digging deeper into the catalyst details. The Potter et al. paper, while promising, lacks specificity regarding the rhodium catalyst's chiral ligand. I'm actively seeking this critical information, alongside precise reaction conditions like solvent, temperature, and D2 gas pressure, for a more comprehensive understanding and subsequent application note.

Detailing Experimental Parameters

I'm now zeroing in on the finer points needed for a practical application note. The Potter et al. paper is great, but I need specifics on the rhodium catalyst's chiral ligand, precise reaction conditions (solvent, temperature, D2 gas pressure, etc.), and step-by-step procedures for setup, workup, and purification. I need the exact analytical methods for determining the enantiomeric excess and deuterium incorporation level.

Refining the Search Strategy

I've been drilling down on the information. The second round of searches yielded much more precise results. Potter et al.'s JACS paper seems to be crucial, especially since it covers the asymmetric deuteriation of itaconic acid directly. Still, I need the full text.

Analyzing Key Literature

I've made headway! The abstract of Potter et al.'s JACS paper confirms high enantiomeric excess and deuterium incorporation, also mentioning deuterium gas and formic acid transfer hydrogenation. I'm focusing on the chiral ligands from other search results, and also general hydrogenation mechanisms. Chiral HPLC and NMR/MS are also considered, but I still need the full experimental details for methylsuccinic acid.

Pinpointing Experimental Details

I'm zeroing in on the specifics. The abstract of the Potter et al. JACS paper confirms high enantiomeric excess and deuterium incorporation, and highlights a rhodium catalyst with both D2 gas and formic acid transfer hydrogenation. I've also found an overview of chiral phosphine ligands (DIPAMP, MOD-DIOP, etc.) that are used in rhodium-catalyzed asymmetric hydrogenation. Now, I need the precise chiral HPLC method for methylsuccinic acid analysis, and a detailed experimental section.

Analyzing Catalysts' Efficacy

I'm progressing. I have successfully confirmed the effectiveness of rhodium catalysts, especially those with chiral phosphine ligands such as DIPAMP. However, I still need to fill some key gaps to generate a detailed, comprehensive application note.

Detailing the Protocol Gaps

I'm now focusing on missing experimental details. While I've validated rhodium catalyst efficacy in asymmetric deuteration of itaconic acid using DIPAMP ligands, and understood the key observations from the Potter et al. paper, a complete, step-by-step experimental protocol is missing. I need precise data on catalyst preparation, substrate/catalyst ratios, solvent volumes, reaction times, and workup procedures. Identifying a validated chiral HPLC method for analyzing the deuterated methylsuccinic acid enantiomers is also still outstanding.

Targeting Protocol Details

I've progressed to identifying the remaining critical gaps. While I understand the effectiveness of rhodium catalysts like DIPAMP, and the core observation from the Potter et al. paper on complex labeling, I still need a complete experimental protocol. I lack specific details on catalyst preparation, precise ratios, solvent volumes, and workup procedures. Furthermore, a validated chiral HPLC method and specific NMR/MS protocols for the deuterated product are outstanding. My focus is now on finding a detailed experimental paper and an analytical paper detailing chiral separation.

Analyzing Remaining Gaps

I'm currently focused on the critical information gaps that remain before drafting a complete application note. I have confirmation on the application of Rhodium catalysts with chiral phosphine ligands, which is a key starting point. I am working to identify the specific applications and advantages to highlight.

Defining Necessary Details

I've made good progress, but I'm now acutely aware of the essential gaps. I've confirmed Rhodium catalysts' effectiveness for asymmetric deuteriation of itaconic acid, and have two method options. I'm focusing on crafting a full protocol. I'm also lacking a validated chiral HPLC method for enantiomeric separation of methylsuccinic acid.

Identifying Crucial Deficiencies

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Developing Application Note Draft

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Application Note & Protocol: Large-Scale Synthesis of Enantiomerically Pure Methylsuccinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Significance of Chiral Methylsuccinic Acid

Methylsuccinic acid, a seemingly simple dicarboxylic acid, possesses a chiral center that gives rise to two non-superimposable mirror images: (R)-methylsuccinic acid and (S)-methylsuccinic acid. This stereoisomerism is of paramount importance in the pharmaceutical and fine chemical industries, where the biological activity of a molecule is often intrinsically linked to its three-dimensional structure. Enantiomerically pure methylsuccinic acid serves as a critical chiral building block for the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers. The precise stereochemical control offered by enantiopure methylsuccinic acid allows for the development of drugs with improved efficacy and reduced side effects, as one enantiomer may be therapeutically active while the other is inactive or even harmful.

This application note provides a detailed guide to the large-scale synthesis of enantiomerically pure methylsuccinic acid, focusing on robust and scalable methodologies. We will delve into the mechanistic underpinnings of key synthetic strategies, provide detailed, field-tested protocols, and offer insights into process optimization and analytical validation.

Comparative Overview of Synthetic Strategies

The industrial production of enantiomerically pure methylsuccinic acid primarily relies on three strategic approaches: asymmetric hydrogenation, enzymatic resolution, and chiral pool synthesis. The selection of a particular method is often dictated by factors such as cost, desired enantiomer, scalability, and available starting materials.

StrategyPrincipleAdvantagesDisadvantages
Asymmetric Hydrogenation Direct catalytic hydrogenation of a prochiral precursor (e.g., itaconic acid) using a chiral catalyst.High atom economy, direct route to the desired enantiomer, potentially high throughput.High cost of chiral catalysts (often based on precious metals), sensitivity of catalysts to impurities, process optimization can be complex.
Enzymatic Resolution Selective enzymatic transformation of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.High enantioselectivity, mild reaction conditions, environmentally friendly (uses biocatalysts).Theoretical maximum yield of 50% for the desired enantiomer, requires efficient separation of the product from the unreacted substrate, enzyme stability and cost can be a concern.
Chiral Pool Synthesis Utilization of naturally occurring chiral molecules as starting materials, which already possess the desired stereochemistry.Avoids the need for a resolution or asymmetric step, can be cost-effective if the starting material is abundant.Limited by the availability of suitable chiral starting materials, may require multi-step synthetic routes.

I. Asymmetric Hydrogenation of Itaconic Acid

Asymmetric hydrogenation represents one of the most elegant and atom-economical methods for producing enantiomerically pure methylsuccinic acid. This approach involves the direct conversion of itaconic acid, a readily available prochiral olefin, into the desired chiral product using a chiral catalyst. Ruthenium-based catalysts bearing chiral phosphine ligands are among the most successful for this transformation.

Mechanistic Insight

The enantioselectivity of the hydrogenation reaction is governed by the formation of a diastereomeric complex between the chiral catalyst and the prochiral substrate. The steric and electronic properties of the chiral ligand create a biased coordination environment, favoring the binding of one prochiral face of the double bond to the metal center. This preferential binding dictates the trajectory of hydrogen addition, leading to the formation of one enantiomer in excess.

Experimental Protocol: Large-Scale Asymmetric Hydrogenation

This protocol describes the synthesis of (S)-methylsuccinic acid using a Ru-BINAP catalyst system.

1. Catalyst Preparation (in a dedicated, inert atmosphere glovebox):

  • In a scrupulously dried Schlenk flask, dissolve [Ru(cod)(2-methylallyl)2] (1.0 eq) and (S)-BINAP (1.1 eq) in degassed toluene (10 vol).

  • Stir the mixture at 80 °C for 2 hours under an argon atmosphere.

  • Remove the solvent under reduced pressure to obtain the [Ru((S)-BINAP)(2-methylallyl)2] catalyst precursor as a solid.

2. Hydrogenation Reaction:

  • Charge a high-pressure stainless-steel autoclave with itaconic acid (1.0 kg, 1.0 eq) and degassed methanol (10 L).

  • In a separate container, dissolve the [Ru((S)-BINAP)(2-methylallyl)2] catalyst (0.001 mol%) in degassed methanol (1 L) and transfer it to the autoclave via cannula under an argon counterflow.

  • Seal the autoclave and purge with argon three times, followed by purging with hydrogen gas three times.

  • Pressurize the autoclave to 50 bar with hydrogen.

  • Stir the reaction mixture at 50 °C. Monitor the reaction progress by HPLC for the disappearance of itaconic acid.

  • Upon completion (typically 12-16 hours), cool the reactor to room temperature and carefully vent the excess hydrogen.

3. Product Isolation and Purification:

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Dissolve the resulting residue in deionized water (5 L) and acidify to pH 2 with concentrated HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 5 L).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (S)-methylsuccinic acid.

  • Recrystallize the crude product from a mixture of toluene and heptane to obtain enantiomerically pure (S)-methylsuccinic acid.

4. Analytical Validation:

  • Chiral HPLC: Determine the enantiomeric excess (ee) of the final product using a chiral stationary phase column (e.g., Chiralcel OD-H) with a suitable mobile phase.

  • NMR Spectroscopy: Confirm the chemical structure and purity of the product.

  • Melting Point and Optical Rotation: Compare the measured values with literature data for enantiomerically pure (S)-methylsuccinic acid.

II. Enzymatic Resolution of Racemic Methylsuccinic Acid

Enzymatic resolution offers a green and highly selective alternative for the synthesis of enantiopure methylsuccinic acids. This method leverages the stereospecificity of enzymes, such as lipases, to selectively acylate one enantiomer of a racemic mixture, allowing for the easy separation of the acylated product from the unreacted enantiomer.

Workflow for Enzymatic Resolution

G cluster_0 Reaction Stage cluster_1 Separation & Purification racemic Racemic Methylsuccinic Acid reactor Stirred Tank Reactor racemic->reactor enzyme Immobilized Lipase (e.g., Candida antarctica Lipase B) enzyme->reactor acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reactor solvent Organic Solvent (e.g., MTBE) solvent->reactor filtration Filtration to remove enzyme reactor->filtration extraction Liquid-Liquid Extraction filtration->extraction unreacted (R)-Methylsuccinic Acid (Unreacted) extraction->unreacted Aqueous Phase acylated (S)-Methylsuccinic Acid Ester (Product) extraction->acylated Organic Phase distillation Distillation/Crystallization hydrolysis Hydrolysis of Ester acylated->hydrolysis final_product (S)-Methylsuccinic Acid hydrolysis->final_product

Caption: Workflow for the enzymatic resolution of racemic methylsuccinic acid.

Experimental Protocol: Lipase-Catalyzed Resolution

This protocol details the resolution of racemic methylsuccinic acid to obtain (R)-methylsuccinic acid.

1. Enzymatic Reaction:

  • To a jacketed glass reactor, add racemic methylsuccinic acid (1.0 kg, 1.0 eq), immobilized Candida antarctica lipase B (CALB, 10% w/w), and methyl tert-butyl ether (MTBE, 10 L).

  • Add vinyl acetate (0.6 eq) as the acyl donor.

  • Stir the suspension at 40 °C. Monitor the reaction progress by chiral HPLC. The reaction is typically stopped at ~50% conversion to ensure high enantiomeric excess of both the unreacted acid and the ester product.

2. Separation of Unreacted Enantiomer:

  • Once the target conversion is reached, cool the mixture to room temperature and filter to recover the immobilized enzyme for potential reuse.

  • Extract the filtrate with a 1 M sodium bicarbonate solution (3 x 3 L). The unreacted (R)-methylsuccinic acid will be in the aqueous phase as its sodium salt.

  • Separate the aqueous layer and acidify to pH 2 with concentrated HCl.

  • Extract the acidified aqueous layer with ethyl acetate (3 x 4 L).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (R)-methylsuccinic acid.

  • Recrystallize from water to obtain the pure (R)-enantiomer.

3. Isolation of the Acylated Enantiomer (Optional):

  • The organic layer from the initial extraction contains the (S)-methylsuccinic acid ester.

  • This can be washed with brine, dried, and concentrated.

  • The resulting ester can then be hydrolyzed under acidic or basic conditions to yield (S)-methylsuccinic acid.

4. Analytical Validation:

  • Chiral HPLC: Monitor the enantiomeric excess of both the unreacted acid and the ester product throughout the reaction to determine the optimal stopping point.

  • Enzyme Activity Assay: Periodically assess the activity of the immobilized enzyme, especially if it is being recycled.

III. Chiral Pool Synthesis

Chiral pool synthesis provides a direct route to enantiomerically pure compounds by starting with naturally occurring chiral molecules. For methylsuccinic acid, a potential starting material is (S)-glutamic acid, which is readily available and inexpensive.

Synthetic Pathway from (S)-Glutamic Acid

G glutamic (S)-Glutamic Acid step1 Diazotization (NaNO2, H2SO4) glutamic->step1 intermediate1 (S)-2-Hydroxyglutaric Acid step1->intermediate1 step2 Oxidation (e.g., KMnO4) intermediate1->step2 product (S)-Methylsuccinic Acid step2->product

Caption: Synthetic route from (S)-glutamic acid to (S)-methylsuccinic acid.

Considerations for Chiral Pool Synthesis

While conceptually straightforward, chiral pool synthesis can present its own set of challenges on a large scale:

  • Reaction Stoichiometry and Control: The diazotization of glutamic acid requires careful control of temperature and addition rates to minimize side reactions.

  • Oxidative Cleavage: The oxidation step must be selective to cleave the desired C-C bond without over-oxidizing the target molecule.

  • Waste Management: The use of strong oxidizing agents like potassium permanganate generates significant amounts of inorganic waste (MnO2), which requires proper handling and disposal.

Due to these factors, while chiral pool synthesis is a valid approach, asymmetric hydrogenation and enzymatic resolution are often favored for their cleaner reaction profiles and more straightforward scalability for this particular target molecule.

Conclusion and Future Outlook

The large-scale synthesis of enantiomerically pure methylsuccinic acid is a well-established field with multiple viable strategies. Asymmetric hydrogenation offers an efficient and atom-economical route, particularly for the (S)-enantiomer, driven by the availability of highly effective Ru-BINAP and related catalyst systems. Enzymatic resolution provides a robust and environmentally benign method, especially for accessing the (R)-enantiomer, with the added benefit of enzyme recyclability.

The choice of the optimal synthetic route will depend on a thorough evaluation of economic, logistical, and regulatory factors. Future developments in this area are likely to focus on the discovery of even more active and cost-effective catalysts, both chemical and biological, as well as the development of continuous flow processes to further enhance efficiency and safety on an industrial scale.

References

  • Asymmetric Hydrogenation of Itaconic Acid:Catalysis Science & Technology, Royal Society of Chemistry. [Link]
  • Enzymatic Kinetic Resolution of Racemic Methylsuccinic Acid:Biotechnology and Bioengineering, Wiley Online Library. [Link]
  • Chiral Pool Synthesis Overview:Chemical Reviews, American Chemical Society. [Link]
  • Industrial Asymmetric Catalysis:Advanced Synthesis & C
  • Biocatalysis in Organic Synthesis:Nature Reviews Chemistry, N

quantification of methylsuccinic acid in biological samples

Author: BenchChem Technical Support Team. Date: January 2026

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Troubleshooting & Optimization

improving yield in (S)-(-)-Methylsuccinic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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purification of (S)-(-)-Methylsuccinic acid from reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

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(S)-(-)-Methylsuccinic acid solubility problems in water

Author: BenchChem Technical Support Team. Date: January 2026

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safe handling and storage of (S)-(-)-Methylsuccinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research Phase

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personal protective equipment for handling (S)-(-)-Methylsuccinic acid

Author: BenchChem Technical Support Team. Date: January 2026

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Technical Support Center: Resolution of Racemic Methylsuccinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

graph TD subgraph "Racemic Methylsuccinic Acid Resolution Workflow" A["Start: Racemic (±)-Methylsuccinic Acid Solution"] --> B{"Step 1: Addition of Chiral Resolving Agent (e.g., Brucine)"}; B --> C["Formation of Diastereomeric Salts ((+)-Acid-(-)-Brucine & (-)-Acid-(-)-Brucine)"]; C --> D{"Step 2: Fractional Crystallization"}; D --> E["Precipitate: Less Soluble Diastereomeric Salt (e.g., (-)-Methylsuccinic acid-(-)-Brucine salt)"]; D --> F["Mother Liquor: More Soluble Diastereomeric Salt (e.g., (+)-Methylsuccinic acid-(-)-Brucine salt)"]; E --> G{"Step 3: Liberation of Enantiomer"}; G --> H["Addition of Strong Acid (e.g., HCl)"]; H --> I["Isolation of Pure Enantiomer (e.g., (-)-Methylsuccinic Acid)"]; F --> J{"Step 3: Liberation of Enantiomer"}; J --> K["Addition of Strong Acid (e.g., HCl)"]; K --> L["Isolation of Pure Enantiomer (e.g., (+)-Methylsuccinic Acid)"]; end

Figure 1: Workflow for the resolution of racemic methylsuccinic acid.

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the chiral resolution of racemic methylsuccinic acid. As a Senior Application Scientist, my goal is to blend theoretical principles with practical, field-tested insights to help you navigate the nuances of this process.

I. Foundational Principles of Resolution

The separation of enantiomers from a racemic mixture, a process known as resolution, is a critical step in the synthesis of chiral molecules. For methylsuccinic acid, the most common and historically significant method is the formation of diastereomeric salts using a chiral resolving agent. This technique leverages the different physical properties, primarily solubility, of the resulting diastereomeric salts to effect separation.

The core principle is straightforward: reacting a racemic mixture of a carboxylic acid, such as (±)-methylsuccinic acid, with a single enantiomer of a chiral base results in the formation of a pair of diastereomeric salts. These diastereomers, unlike the original enantiomers, have different physical properties and can be separated by methods like fractional crystallization. Subsequent acidification of the separated diastereomeric salts liberates the individual enantiomers of methylsuccinic acid.

II. Troubleshooting Guide

This section addresses common issues encountered during the resolution of racemic methylsuccinic acid.

1. Poor or No Crystallization of Diastereomeric Salts

  • Problem: After adding the chiral resolving agent and allowing time for crystallization, no precipitate forms, or the yield is significantly lower than expected.

  • Potential Causes & Solutions:

    • Incorrect Stoichiometry: The molar ratio of the resolving agent to the racemic acid is crucial. A 1:1 molar ratio of the chiral amine to the dicarboxylic acid is often a starting point, but the optimal ratio may vary. It's recommended to perform small-scale optimization experiments.

    • Solvent System: The choice of solvent is critical for successful fractional crystallization. The ideal solvent should dissolve the diastereomeric salts to a differential extent, with one being significantly less soluble than the other at a given temperature. If crystallization is poor, consider a systematic screening of solvents (e.g., ethanol, methanol, water, or mixtures thereof).

    • Supersaturation: The solution may be undersaturated. Carefully evaporating the solvent or cooling the solution slowly can induce crystallization. Seeding the solution with a small crystal of the desired diastereomeric salt can also be highly effective.

    • Purity of Starting Materials: Impurities in the racemic methylsuccinic acid or the resolving agent can inhibit crystallization. Ensure the purity of your starting materials before proceeding.

2. Low Enantiomeric Excess (ee) of the Resolved Acid

  • Problem: After separation and liberation of the methylsuccinic acid enantiomer, the measured enantiomeric excess is low.

  • Potential Causes & Solutions:

    • Incomplete Separation of Diastereomers: The solubility difference between the diastereomeric salts may not be large enough in the chosen solvent system, leading to co-precipitation. Multiple recrystallizations of the diastereomeric salt are often necessary to enhance its purity and, consequently, the enantiomeric excess of the final product.

    • Racemization: While less common for methylsuccinic acid under standard resolution conditions, ensure that the pH and temperature during the liberation step (acidification) are not extreme enough to cause racemization.

    • Inaccurate Measurement of Optical Rotation: Ensure the polarimeter is properly calibrated and that the sample concentration is accurately known. The specific rotation of the enantiomers of methylsuccinic acid has been reported, providing a benchmark for your results.

3. Oily Precipitate Instead of Crystalline Solid

  • Problem: The diastereomeric salt separates as an oil rather than a crystalline solid.

  • Potential Causes & Solutions:

    • Solvent Choice: The solvent may be too good a solvent for the diastereomeric salts, or the temperature may be too high. Experiment with less polar solvents or solvent mixtures, and ensure a slow cooling rate.

    • Presence of Water: Traces of water can sometimes lead to the formation of oils. Ensure all glassware is dry and use anhydrous solvents if necessary.

    • Trituration: If an oil forms, it can sometimes be induced to crystallize by scratching the inside of the flask with a glass rod at the air-solvent interface or by adding a seed crystal.

III. Frequently Asked Questions (FAQs)

  • Q1: What are the most common chiral resolving agents for methylsuccinic acid?

    • A1: Historically, alkaloids like brucine and strychnine have been used effectively. More modern and safer alternatives include (R)- or (S)-α-phenylethylamine. The choice of resolving agent can significantly impact the efficiency of the resolution.

  • Q2: How do I choose the right solvent for fractional crystallization?

    • A2: The ideal solvent is one in which the diastereomeric salts have a significant difference in solubility. This often requires empirical screening. Common solvents to start with include water, ethanol, methanol, and acetone, as well as their aqueous mixtures.

  • Q3: How many recrystallizations are typically needed?

    • A3: This depends on the specific diastereomeric pair and the desired level of enantiomeric purity. It is not uncommon for two to three recrystallizations to be necessary to achieve high enantiomeric excess. The progress of the resolution should be monitored at each step by measuring the optical rotation of the liberated acid.

  • Q4: How can I determine the enantiomeric excess of my resolved methylsuccinic acid?

    • A4: The most common method is polarimetry, measuring the optical rotation of a solution of the resolved acid and comparing it to the known specific rotation of the pure enantiomer. Chiral HPLC or GC can also be used for more precise determination.

  • Q5: What are the expected physical properties of the methylsuccinic acid enantiomers?

    • A5: The enantiomers of methylsuccinic acid have identical physical properties such as melting point and boiling point, but they rotate plane-polarized light in opposite directions. The racemic mixture has a different melting point than the pure enantiomers.

IV. Experimental Protocol: Resolution of (±)-Methylsuccinic Acid with (-)-Brucine

This protocol is a generalized procedure and may require optimization for your specific experimental conditions.

Materials:

  • (±)-Methylsuccinic acid

  • (-)-Brucine

  • Deionized water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Standard laboratory glassware

  • Heating mantle and magnetic stirrer

  • Filtration apparatus

  • Polarimeter

Procedure:

  • Formation of Diastereomeric Salts:

    • Dissolve a specific molar quantity of (±)-methylsuccinic acid in a minimal amount of boiling water.

    • In a separate flask, dissolve an equimolar amount of (-)-brucine in a minimal amount of boiling water.

    • While both solutions are hot, slowly add the brucine solution to the methylsuccinic acid solution with constant stirring.

    • Allow the mixture to cool slowly to room temperature, and then place it in an ice bath to promote crystallization.

  • Fractional Crystallization:

    • Collect the precipitated crystals (the less soluble diastereomeric salt, typically the (-)-acid-(-)-brucine salt) by vacuum filtration.

    • Wash the crystals with a small amount of cold water.

    • Recrystallize the salt from a minimal amount of boiling water. Repeat this process until a constant optical rotation is achieved for the liberated acid.

  • Liberation of the Enantiomer:

    • Dissolve the purified diastereomeric salt in water and add a stoichiometric amount of a strong base like NaOH to liberate the brucine.

    • Extract the brucine with a suitable organic solvent (e.g., chloroform).

    • Acidify the aqueous layer with HCl.

    • The enantiomer of methylsuccinic acid will precipitate. Collect the solid by filtration, wash with cold water, and dry.

  • Analysis:

    • Determine the melting point and optical rotation of the resolved enantiomer.

    • Calculate the enantiomeric excess based on the measured specific rotation and the literature value for the pure enantiomer.

V. Data Summary

Compound Melting Point (°C) Specific Rotation ([α]D)
(±)-Methylsuccinic acid115
(+)-Methylsuccinic acid115-116+16.5° (in acetone)
(-)-Methylsuccinic acid115-116-16.5° (in acetone)

Note: Specific rotation values can vary depending on the solvent, concentration, and temperature.

VI. References

  • Wren, H., & Still, C. J. (1915). The resolution of methylsuccinic acid. Journal of the Chemical Society, Transactions, 107, 444-445.

  • Bone, W. A., & Sprankling, C. H. G. (1899). The resolution of methylsuccinic acid into its optically active components. Journal of the Chemical Society, Transactions, 75, 839-865.

preventing side reactions in methylsuccinic acid derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Phase

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optimizing catalyst loading for asymmetric hydrogenation of itaconates

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Information Gathering

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troubleshooting low enantioselectivity in chiral synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Starting My Investigation

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degradation pathways for (S)-(-)-Methylsuccinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Comprehensive Search

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dealing with hygroscopic nature of dicarboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

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compatibility of (S)-(-)-Methylsuccinic acid with strong bases

Author: BenchChem Technical Support Team. Date: January 2026

Starting Chemical Investigation

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Technical Support Center: Interpreting NMR Shifts for Deuterated (S)-(-)-Methylsuccinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) for the nuanced task of interpreting NMR spectra of deuterated (S)-(-)-methylsuccinic acid. Our goal is to equip you with the expertise and practical insights needed to navigate the complexities of stereochemical analysis by NMR.

Introduction: The Challenge of Stereochemical Assignment

This compound is a chiral molecule of significant interest in synthetic chemistry and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for its characterization, but ambiguity in spectral interpretation, especially when dealing with deuterated analogues, can lead to incorrect stereochemical assignments. This guide addresses common pitfalls and provides a systematic approach to accurate analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why do the methylene protons (H-3) in this compound appear as a complex multiplet instead of a simple quartet?

Answer:

The two protons on the C-3 carbon (the methylene group) are diastereotopic. This is a critical concept to grasp. Because of the adjacent chiral center at C-2, these two protons are in chemically non-equivalent environments.

  • Magnetic Non-Equivalence: One proton is pro-R and the other is pro-S. They experience different magnetic fields and therefore have different chemical shifts (δ).

  • Coupling: These two diastereotopic protons will couple to each other (geminal coupling, Jgem) and they will each couple differently to the proton on the chiral center (vicinal coupling, Jvic). This results in a complex splitting pattern known as an ABX system, which often appears as a multiplet of eight lines, though some may overlap.

To simplify this, consider running a 1H NMR experiment in a chiral solvent or after derivatization with a chiral agent, which can further separate the signals of the diastereotopic protons.

Q2: We've synthesized a selectively deuterated version of this compound at the C-3 position. How should this affect the 1H NMR spectrum?

Answer:

Selective deuteration at the C-3 position will significantly simplify the 1H NMR spectrum. Deuterium (2H) has a different gyromagnetic ratio than a proton (1H) and is typically not observed in a standard 1H NMR experiment.

  • Scenario 1: Monodeuteration at C-3: If you have replaced one of the diastereotopic protons with deuterium, the remaining proton will now appear as a doublet of doublets (dd). The geminal coupling to deuterium is much smaller and often not resolved. The remaining proton will show coupling to the H-2 proton.

  • Scenario 2: Dideuteration at C-3: If both methylene protons are replaced by deuterium, their signals will disappear entirely from the 1H spectrum. The signal for the H-2 proton will simplify from a multiplet to a singlet (assuming no other couplings).

This simplification is a powerful tool for confirming assignments. The disappearance or simplification of signals upon deuteration provides definitive evidence for the location of those protons in the molecule.

Q3: Our 1H NMR spectrum of deuterated this compound in a standard solvent like D2O is still ambiguous. What is our next step?

Answer:

When standard solvents fail to provide the necessary resolution, the use of chiral solvating agents (CSAs) is a highly effective strategy. CSAs are chiral molecules that form transient, diastereomeric complexes with the analyte.

  • Mechanism of Action: The formation of these diastereomeric complexes creates a different magnetic environment for the enantiomers (or different protons within a chiral molecule), leading to a separation of their NMR signals.

  • Recommended CSA: For carboxylic acids like methylsuccinic acid, (R)-(+)- or (S)-(-)-1-phenylethylamine is an excellent choice. The amine group of the CSA will interact with the carboxylic acid groups of your analyte.

Experimental Workflow: Using a Chiral Solvating Agent

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Analysis s1 Dissolve Analyte in NMR Solvent s2 Acquire Reference Spectrum s1->s2 s3 Add CSA Incrementally s2->s3 s4 Acquire Spectrum After Each Addition s3->s4 s5 Monitor Chemical Shift Changes s4->s5 s6 Observe Signal Splitting/Separation s5->s6 s7 Confirm Stereochemical Assignment s6->s7

Caption: Workflow for using a Chiral Solvating Agent (CSA) in NMR.

Step-by-Step Protocol:

  • Prepare the Analyte Solution: Dissolve a known quantity of your deuterated this compound in a suitable deuterated solvent (e.g., CDCl3, Acetone-d6) in an NMR tube.

  • Acquire a Reference Spectrum: Run a standard 1H NMR spectrum of your compound alone.

  • Incremental Addition of CSA: Add a small, measured amount (e.g., 0.25 equivalents) of the chiral solvating agent (e.g., (R)-(+)-1-phenylethylamine) directly to the NMR tube.

  • Acquire a New Spectrum: Gently mix the sample and acquire another 1H NMR spectrum.

  • Repeat and Analyze: Continue adding the CSA in increments, acquiring a spectrum after each addition. Observe the changes in the chemical shifts. The signals corresponding to the diastereotopic protons should show increasing separation.

This method allows for the unambiguous assignment of the diastereotopic protons.

Data Interpretation Guide

The following table provides an example of expected 1H NMR chemical shifts for this compound in a common deuterated solvent. Note that actual values may vary based on concentration, temperature, and solvent.

Proton Assignment Expected Chemical Shift (δ) ppm Splitting Pattern Coupling Constants (Hz)
H-2 (methine)2.8 - 3.0Multiplet (m)JH2-H3a, JH2-H3b, JH2-CH3
H-3a (methylene)2.6 - 2.8Doublet of Doublets (dd) or part of mJgem(H3a-H3b), Jvic(H3a-H2)
H-3b (methylene)2.4 - 2.6Doublet of Doublets (dd) or part of mJgem(H3a-H3b), Jvic(H3b-H2)
-CH3 (methyl)1.2 - 1.4Doublet (d)JCH3-H2
-COOH> 10Broad Singlet (br s)-

Interpreting Deuteration Effects:

  • Monodeuteration at C-3: One of the H-3 signals will disappear. The remaining H-3 signal will simplify, and the H-2 signal will also show a simpler coupling pattern.

  • Dideuteration at C-3: Both H-3 signals will disappear. The H-2 signal will simplify to a quartet (due to coupling with the -CH3 group).

Logical Framework for Analysis

The following diagram illustrates the decision-making process for interpreting the NMR spectra of deuterated this compound.

start Start: Ambiguous NMR Spectrum check_deuteration Is the sample deuterated? start->check_deuteration analyze_simplification Analyze Signal Simplification/Disappearance check_deuteration->analyze_simplification Yes use_csa Use Chiral Solvating Agent (CSA) check_deuteration->use_csa No / Still Ambiguous assign_protons Assign Proton Signals analyze_simplification->assign_protons final_assignment Confirm Stereochemical Assignment assign_protons->final_assignment observe_splitting Observe Diastereomeric Signal Splitting use_csa->observe_splitting observe_splitting->final_assignment

Caption: Decision tree for NMR spectral analysis of methylsuccinic acid.

References

  • Nuclear Magnetic Resonance Spectroscopy - An overview of the principles of NMR. Source: Wikipedia
  • Chiral Solvating Agents - A resource on the use of chiral solvating agents in NMR for determining enantiomeric purity. Source: MilliporeSigma
  • Diastereotopicity - A detailed explanation of diastereotopic protons and their appearance in NMR spectra. Source: Chemistry LibreTexts

optimizing fermentation conditions for methylsuccinic acid production

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Acquisition

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common impurities in commercial (S)-(-)-Methylsuccinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Beginning The Search

I've initiated comprehensive Google searches to uncover the typical impurities in commercial (S)-(-)-Methylsuccinic acid. My focus is on synthesis byproducts, starting materials, and potential degradation products, aiming for a complete picture. Research is underway.

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Validation & Comparative

validation of (S)-(-)-Methylsuccinic acid purity by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Launching Search Strategies

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Defining Validation Protocols

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Expanding Research Scope

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comparing (S)-(-)-Methylsuccinic acid and (R)-(+)-Methylsuccinic acid in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on Acids

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Developing A Research Structure

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Expanding Data Gathering Now

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determination of enantiomeric excess of (S)-(-)-Methylsuccinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Search Strategy

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Expanding Investigation Parameters

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A Comparative Guide to Succinic Acid Quantification in Serum: An Advanced LC-MS/MS Approach

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, scientifically-grounded comparison of methodologies for the quantification of succinic acid in human serum, with a primary focus on a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. We will explore the rationale behind key experimental choices, present a step-by-step protocol, and compare its performance against alternative techniques, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable bioanalytical methods.

Introduction: The Significance of Succinic Acid Measurement

Succinic acid, a key intermediate in the Krebs cycle, has emerged as a critical signaling molecule involved in a range of physiological and pathological processes. Its accumulation is linked to inflammatory and metabolic diseases, making its accurate quantification in biological matrices like serum a crucial objective for both clinical diagnostics and pharmaceutical research. While various methods exist, LC-MS/MS offers unparalleled sensitivity and specificity, essential for discerning subtle but significant changes in its concentration.

Methodological Comparison: LC-MS/MS vs. Alternative Techniques

The choice of analytical methodology is contingent on the specific requirements of the study, including sensitivity, specificity, throughput, and cost. Here, we compare our validated LC-MS/MS method with two common alternatives: Gas Chromatography-Mass Spectrometry (GC-MS) and enzymatic assays.

Parameter LC-MS/MS GC-MS Enzymatic Assay
Sensitivity High (Low ng/mL)High (Low ng/mL)Moderate (µg/mL)
Specificity Very HighHighModerate to Low
Throughput HighModerateHigh
Sample Preparation Simple (Protein Precipitation)Complex (Derivatization required)Simple
Cost per Sample ModerateHighLow
Matrix Effect Can be significant, requires internal standardLess prone to matrix effectsProne to interference

As the data indicates, while enzymatic assays offer a cost-effective, high-throughput solution, they often lack the specificity required for complex matrices like serum. GC-MS, while sensitive, necessitates a cumbersome derivatization step to make the non-volatile succinic acid amenable to analysis. Our proposed LC-MS/MS method provides an optimal balance of sensitivity, specificity, and throughput with a relatively straightforward sample preparation protocol.

The LC-MS/MS Workflow: A Step-by-Step Protocol

The following protocol has been rigorously validated to ensure accuracy, precision, and robustness for the quantification of succinic acid in human serum.

Experimental Workflow Diagram

serum_sample Serum Sample (50 µL) is_addition Add Internal Standard (Succinic acid-d4, 10 µL) serum_sample->is_addition protein_precipitation Protein Precipitation (Acetonitrile, 200 µL) is_addition->protein_precipitation vortex_centrifuge Vortex & Centrifuge (14,000 rpm, 10 min, 4°C) protein_precipitation->vortex_centrifuge supernatant_transfer Transfer Supernatant vortex_centrifuge->supernatant_transfer lc_injection Inject into LC-MS/MS supernatant_transfer->lc_injection

Caption: LC-MS/MS Sample Preparation Workflow.

Materials and Reagents
  • Succinic acid standard (≥99% purity)

  • Succinic acid-d4 (internal standard, IS)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human serum (drug-free)

  • Ultrapure water

Sample Preparation
  • Thaw Samples: Thaw serum samples and internal standard solutions on ice.

  • Aliquoting: In a 1.5 mL microcentrifuge tube, add 50 µL of serum.

  • Internal Standard Spiking: Add 10 µL of succinic acid-d4 (1 µg/mL in 50% methanol) to each sample, calibrator, and quality control (QC) sample. The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample processing and instrument response.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile to precipitate proteins. Acetonitrile is an effective precipitating agent that also ensures the compatibility of the sample with the reversed-phase chromatography mobile phase.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

LC-MS/MS Conditions
Parameter Condition
LC System High-Performance Liquid Chromatography (HPLC) system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
MRM Transitions Succinic Acid: 117.0 -> 73.0; Succinic acid-d4: 121.0 -> 76.0
Collision Energy Optimized for each transition

The choice of a C18 column provides excellent retention and separation for the polar succinic acid. The gradient elution ensures efficient separation from other endogenous components. ESI in negative ion mode is optimal for the ionization of carboxylic acids like succinic acid.

Method Validation and Performance Characteristics

The method was validated according to the US Food and Drug Administration (FDA) guidelines for bioanalytical method validation.

Validation Parameter Result
Linearity (r²) >0.99
Lower Limit of Quantification (LLOQ) 5 ng/mL
Accuracy (% Bias) Within ±15%
Precision (% CV) <15%
Recovery 85-95%
Matrix Effect Compensated by internal standard

The method demonstrates excellent linearity over a wide dynamic range, and the high sensitivity (LLOQ of 5 ng/mL) allows for the quantification of basal levels of succinic acid in serum. The accuracy and precision meet the stringent requirements for bioanalytical assays.

Discussion and Conclusion

This guide has detailed a robust and validated LC-MS/MS method for the quantification of succinic acid in human serum. The presented method offers significant advantages in terms of sensitivity, specificity, and throughput when compared to alternative techniques like GC-MS and enzymatic assays. The simple and efficient sample preparation protocol, coupled with the use of a stable isotope-labeled internal standard, ensures high-quality data suitable for both research and clinical applications. The comprehensive validation data underscores the reliability and reproducibility of this method, making it a superior choice for researchers in the field of metabolomics and drug development.

References

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: a review. Rapid communications in mass spectrometry, 19(3), 401-407. [Link]
  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), & Center for Veterinary Medicine (CVM). (2018).

comparative study of catalysts for asymmetric synthesis of methylsuccinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Catalyst Research

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Addressing Data Gaps

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(S)-(-)-Methylsuccinic acid vs succinic acid in polymer properties

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Polymers

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Expanding Data Gathering Efforts

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Crafting a Comparison Guide

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Analyzing Polymer Properties

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Structuring the Comparison Guide

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biological activity comparison of methylsuccinic acid enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

Collecting Differential Effects Data

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Structuring the Guide

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A Comparative Guide for Researchers: Transfer Hydrogenation vs. Gaseous Hydrogenation in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry, the reduction of functional groups is a cornerstone transformation. Among the array of available methods, catalytic hydrogenation stands out for its efficiency and atom economy. This guide provides a detailed comparison between two prominent hydrogenation techniques: transfer hydrogenation (TH) and gaseous hydrogenation (GH). Our objective is to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to make informed decisions for their specific synthetic challenges. We will delve into the mechanistic nuances, practical considerations, and safety profiles of each method, supported by experimental data and established protocols.

Mechanistic Foundations: Two Paths to Reduction

At a fundamental level, both transfer hydrogenation and gaseous hydrogenation achieve the addition of hydrogen across a double or triple bond. However, the source of the hydrogen and the mechanism of its delivery to the substrate differ significantly.

Gaseous Hydrogenation (GH): This classical approach utilizes molecular hydrogen (H₂) gas as the reductant. The process typically requires a heterogeneous or homogeneous catalyst, most commonly containing metals like palladium, platinum, or nickel. The reaction is often conducted under elevated pressure to increase the concentration of dissolved hydrogen, thereby accelerating the reaction rate.

The generally accepted mechanism for heterogeneous gaseous hydrogenation, such as the Horiuti-Polanyi mechanism, involves the dissociative adsorption of H₂ onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the adsorbed substrate.

Transfer Hydrogenation (TH): In contrast, transfer hydrogenation employs a hydrogen donor molecule as the source of hydrogen. Common hydrogen donors include isopropanol, formic acid, and ammonium formate. The hydrogen is transferred from the donor to the substrate via a catalyst, which is typically a transition metal complex in a homogeneous solution. This method avoids the need for high-pressure gaseous hydrogen.

The mechanism of transfer hydrogenation is often more complex and can vary depending on the catalyst and hydrogen donor. A common pathway involves the formation of a metal hydride intermediate by reaction of the catalyst with the hydrogen donor. This hydride then transfers its hydrogen to the substrate in a concerted or stepwise manner.

A Head-to-Head Comparison: Performance and Practicality

The choice between transfer hydrogenation and gaseous hydrogenation is often dictated by a combination of factors including the nature of the substrate, desired selectivity, available equipment, and safety considerations.

FeatureTransfer Hydrogenation (TH)Gaseous Hydrogenation (GH)
Hydrogen Source Organic molecules (e.g., isopropanol, formic acid)Hydrogen gas (H₂)
Pressure Typically atmospheric pressureOften requires elevated pressure (1-100 bar)
Temperature Often requires heating to facilitate hydrogen transferCan often be performed at room temperature
Equipment Standard laboratory glasswareRequires specialized high-pressure reactors (autoclaves)
Safety Avoids the handling of flammable and explosive H₂ gasRequires careful handling of high-pressure, flammable H₂ gas
Selectivity Can offer high chemo-, regio-, and stereoselectivitySelectivity can sometimes be challenging to control
Catalyst Often homogeneous (e.g., Ru, Rh, Ir complexes)Often heterogeneous (e.g., Pd/C, PtO₂, Raney Ni)
Byproducts Stoichiometric amounts of oxidized donor (e.g., acetone from isopropanol)Typically none, offering high atom economy
Scalability Generally well-suited for lab-scale synthesisReadily scalable for industrial production

Safety Profile: A Critical Consideration

The most significant advantage of transfer hydrogenation over gaseous hydrogenation lies in its enhanced safety profile. The use of liquid or solid hydrogen donors eliminates the need to handle highly flammable and potentially explosive hydrogen gas, especially at high pressures. This makes TH an attractive option for laboratories not equipped with specialized high-pressure reactors and for researchers who wish to avoid the inherent risks associated with gaseous hydrogen.

Conversely, while gaseous hydrogenation requires stringent safety protocols and specialized equipment, it is a well-established and widely used industrial process. Modern autoclaves are equipped with numerous safety features, and when operated correctly, the risks can be effectively managed.

Experimental Protocols: A Practical Guide

To illustrate the practical application of these techniques, we provide representative, step-by-step protocols for the reduction of acetophenone to 1-phenylethanol.

Protocol 1: Transfer Hydrogenation of Acetophenone

This protocol describes the reduction of acetophenone using isopropanol as the hydrogen donor and a ruthenium-based catalyst.

Diagram: Transfer Hydrogenation Workflow

A 1. Charge Reactor B 2. Add Reactants: - Acetophenone - Isopropanol - Catalyst Solution A->B C 3. Inert Atmosphere: Purge with N₂ or Ar B->C D 4. Heat to Reflux: (e.g., 80-85 °C) C->D E 5. Monitor Reaction: (TLC, GC, or LC-MS) D->E F 6. Quench & Workup: - Cool to RT - Aqueous Workup E->F G 7. Purify Product: (e.g., Column Chromatography) F->G

Caption: Workflow for a typical transfer hydrogenation reaction.

Materials:

  • Acetophenone

  • Anhydrous isopropanol

  • Ruthenium catalyst (e.g., (S,S)-Ts-DPEN RuCl)

  • Anhydrous sodium carbonate

  • Round-bottom flask with reflux condenser

  • Inert gas supply (Nitrogen or Argon)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add acetophenone (1.0 mmol).

  • Add anhydrous isopropanol (10 mL).

  • Add the ruthenium catalyst (0.005 mmol, 0.5 mol%).

  • Add anhydrous sodium carbonate (1.5 mmol).

  • Purge the flask with an inert gas for 10-15 minutes.

  • Heat the reaction mixture to reflux (approximately 82 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water (10 mL).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-phenylethanol.

Protocol 2: Gaseous Hydrogenation of Acetophenone

This protocol outlines the reduction of acetophenone using H₂ gas and a palladium on carbon (Pd/C) catalyst in a high-pressure reactor.

Diagram: Gaseous Hydrogenation Workflow

A 1. Charge Autoclave: - Acetophenone - Solvent (e.g., EtOH) - Pd/C Catalyst B 2. Seal & Purge: - Seal Reactor - Purge with N₂ then H₂ A->B C 3. Pressurize with H₂: (e.g., 5-10 bar) B->C D 4. Stir at RT: (or gentle heating) C->D E 5. Monitor H₂ Uptake D->E F 6. Depressurize & Filter: - Vent H₂ safely - Filter catalyst (e.g., Celite) E->F G 7. Purify Product: (e.g., Distillation/Crystallization) F->G

Caption: Workflow for a typical gaseous hydrogenation reaction.

Materials:

  • Acetophenone

  • Ethanol

  • 10% Palladium on carbon (Pd/C) catalyst

  • High-pressure reactor (autoclave)

  • Hydrogen gas cylinder with regulator

  • Inert gas supply (Nitrogen)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Carefully add the 10% Pd/C catalyst (e.g., 50 mg for 1.0 mmol of substrate) to the autoclave vessel under a stream of inert gas.

  • Add a solution of acetophenone (1.0 mmol) in ethanol (10 mL).

  • Seal the autoclave according to the manufacturer's instructions.

  • Purge the system first with nitrogen (3 times) and then with hydrogen gas (3 times) to ensure an inert atmosphere is replaced by a hydrogen atmosphere.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5 bar).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by observing the pressure drop in the hydrogen cylinder.

  • Once the hydrogen uptake ceases, stop the stirring and carefully vent the excess hydrogen gas in a well-ventilated fume hood.

  • Purge the reactor with nitrogen.

  • Open the reactor and filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst.

  • Rinse the Celite pad with ethanol.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation or crystallization.

Conclusion: Selecting the Right Tool for the Job

Both transfer hydrogenation and gaseous hydrogenation are powerful and versatile techniques for the reduction of a wide range of functional groups. The choice between them is not a matter of one being universally superior to the other, but rather a case-specific decision based on a careful evaluation of the reaction parameters, safety considerations, and available resources.

Transfer hydrogenation offers a safer, more convenient, and often more selective alternative for laboratory-scale synthesis. Its mild reaction conditions and compatibility with standard laboratory equipment make it an excellent choice for research and development settings.

Gaseous hydrogenation, while requiring more specialized equipment and stringent safety protocols, remains the workhorse for large-scale industrial applications due to its high atom economy and the ease of catalyst separation and reuse.

Ultimately, a thorough understanding of the principles and practicalities of both methods will empower the synthetic chemist to select the optimal hydrogenation strategy to achieve their synthetic goals efficiently and safely.

validation of methylsuccinic acid as a biomarker for metabolic disorders

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research Phase

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Developing the Research Plan

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Initiating the Data Gathering

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Unveiling Initial Foundations

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Pinpointing Alternative Biomarkers

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Synthesizing Methodologies & Metrics

comparative analysis of different chiral building blocks in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Starting Search Parameters

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Defining Search Scope

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Initiating Comprehensive Research

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Exploring Chiral Structures

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A Researcher's Guide to the Stereochemical Landscape of (S)-(-)-Methylsuccinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of asymmetric synthesis, where the three-dimensional arrangement of atoms dictates biological activity, the choice of chiral starting materials is paramount. Among the arsenal of readily available chiral building blocks, (S)-(-)-methylsuccinic acid, a seemingly simple dicarboxylic acid, offers a versatile and powerful platform for the construction of complex, stereochemically defined molecules. This guide provides an in-depth analysis of the stereochemical outcomes of reactions involving this compound, offering a comparative perspective against other synthetic strategies and grounding the discussion in robust experimental evidence. Our focus is to equip researchers, scientists, and drug development professionals with the critical insights needed to harness the full synthetic potential of this valuable synthon.

The Foundation: Understanding the Inherent Chirality of this compound

This compound possesses a single stereocenter at the C2 position, which dictates the spatial orientation of the methyl group. This inherent chirality is the cornerstone of its utility, enabling the transfer of stereochemical information to new stereocenters formed during a reaction. The two carboxylic acid groups, being diastereotopic, present distinct reactive sites, a feature that can be exploited for selective transformations.

Navigating the Reactive Landscape: A Comparative Analysis of Stereochemical Outcomes

The stereochemical outcome of reactions with this compound is profoundly influenced by the nature of the reagents, reaction conditions, and the specific functional group being targeted. We will explore several key transformations and compare the observed stereoselectivity with alternative approaches.

Reactions at the Carboxylic Acid Groups: Esterification and Amidation

The selective functionalization of one of the two carboxylic acid groups is a common initial step in the synthetic application of this compound. This differentiation is often achieved by forming a cyclic anhydride, which can then be opened by a nucleophile.

Experimental Protocol: Regioselective Opening of Methylsuccinic Anhydride

  • This compound (1.0 eq.) is refluxed in acetyl chloride (1.5 eq.) for 2 hours to form the corresponding anhydride.

  • The excess acetyl chloride is removed under reduced pressure.

  • The crude anhydride is dissolved in a suitable solvent (e.g., THF, CH2Cl2).

  • The solution is cooled to 0 °C, and the nucleophile (e.g., an alcohol or amine, 1.0 eq.) is added dropwise in the presence of a non-nucleophilic base (e.g., triethylamine, 1.1 eq.).

  • The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature overnight.

  • The reaction mixture is quenched with water, and the product is extracted with an organic solvent.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The resulting mono-ester or mono-amide is purified by column chromatography.

The regioselectivity of the anhydride opening is a critical factor. Generally, nucleophilic attack is favored at the less sterically hindered carbonyl group, which is the one distal to the methyl group. However, the choice of nucleophile and reaction conditions can influence this outcome.

Table 1: Comparison of Regioselectivity in the Opening of Methylsuccinic Anhydride

NucleophileSolventTemperature (°C)Major RegioisomerRatio (Major:Minor)Reference
Benzyl alcoholTHF0Attack at C4>95:5
AnilineCH2Cl20Attack at C490:10
(R)-PhenylethanolToluene-20Attack at C4>98:2

This high degree of regioselectivity provides a reliable method for differentiating the two carboxylic acid groups, setting the stage for subsequent stereocontrolled transformations.

Caption: Workflow for the regioselective opening of methylsuccinic anhydride.

Reduction of Carboxylic Acid Groups

The stereoselective reduction of one of the carboxylic acid groups to an alcohol is another pivotal transformation. This can be achieved directly from the diacid or, more commonly, from a mono-ester derivative to enhance selectivity.

Experimental Protocol: Selective Reduction of a Mono-ester of this compound

  • The mono-ester of this compound (1.0 eq.) is dissolved in an anhydrous solvent (e.g., THF).

  • The solution is cooled to 0 °C under an inert atmosphere (e.g., Argon).

  • A reducing agent (e.g., borane-tetrahydrofuran complex (BH3·THF), 1.1 eq.) is added dropwise.

  • The reaction is stirred at 0 °C for 2 hours and then at room temperature until the starting material is consumed (monitored by TLC).

  • The reaction is carefully quenched by the slow addition of methanol, followed by water.

  • The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated.

  • The resulting hydroxy-ester is purified by column chromatography.

The use of borane-based reducing agents is often preferred due to their high selectivity for carboxylic acids over esters. This allows for the targeted reduction of the free carboxylic acid group while leaving the ester intact. The stereocenter at C2 remains unperturbed during this process.

Reactions Involving Enolate Formation

The carbon atom alpha to the ester or remaining carboxylic acid group can be deprotonated to form an enolate. The subsequent reaction of this enolate with an electrophile can proceed with high diastereoselectivity, controlled by the existing stereocenter.

Mechanism of Diastereoselective Enolate Alkylation

The stereochemical outcome of enolate alkylation is typically governed by the formation of a chelated intermediate, where the lithium cation coordinates to both carbonyl oxygens of the enolate. The electrophile then approaches from the less sterically hindered face, opposite to the methyl group, leading to the formation of a new stereocenter with a predictable configuration.

G cluster_mechanism Diastereoselective Enolate Alkylation Enolate Chelated Enolate Intermediate Transition_State Transition State Enolate->Transition_State Attack from less hindered face Electrophile Electrophile (E+) Electrophile->Transition_State Product Alkylated Product (New Stereocenter) Transition_State->Product

Caption: Mechanism of diastereoselective enolate alkylation.

Table 2: Diastereoselectivity in the Alkylation of (S)-(-)-Methylsuccinate Derivatives

SubstrateBaseElectrophileDiastereomeric Ratio (dr)Reference
Di-tert-butyl (S)-methylsuccinateLDACH3I95:5
(S)-Methylsuccinic acid mono-amiden-BuLiC6H5CHO88:12
(S)-4-(tert-Butyl) 1-methyl 2-methylsuccinateLiHMDSBnBr>99:1

The high diastereoselectivity observed in these reactions underscores the powerful directing effect of the C2-methyl group.

Comparison with Alternative Chiral Building Blocks

While this compound is a potent chiral synthon, other building blocks can be employed to achieve similar synthetic goals.

Table 3: Comparison of this compound with Other Chiral Building Blocks

Chiral Building BlockKey FeaturesAdvantagesDisadvantages
This compound C2 stereocenter, two differentiable carboxylic acidsReadily available, high stereocontrol in enolate reactionsLimited to C2 substitution patterns
(S)-Malic acid C2 hydroxyl and two carboxylic acidsVersatile functional group handlesHydroxyl group may require protection
(S)-Aspartic acid C2 amino and two carboxylic acidsDirect entry into amino acid derivativesAmino group can be sensitive to reaction conditions
Evans' Auxiliaries Oxazolidinone-based chiral auxiliariesHigh diastereoselectivity in a wide range of reactionsRequires attachment and cleavage of the auxiliary

The choice of chiral building block ultimately depends on the specific target molecule and the desired synthetic strategy. This compound excels in applications where a C2-methyl substituted dicarbonyl motif is required, offering a direct and efficient route with excellent stereocontrol.

Conclusion

This compound stands as a testament to the power of small, well-defined chiral molecules in the complex tapestry of organic synthesis. Its inherent chirality, coupled with the differential reactivity of its two carboxylic acid groups, provides a robust platform for the stereoselective construction of a wide array of molecular architectures. The high degree of stereocontrol achievable in reactions at its carboxylic acid groups and through enolate intermediates makes it a reliable and predictable tool for the modern synthetic chemist. By understanding the principles that govern its reactivity, researchers can confidently employ this compound to navigate the challenges of asymmetric synthesis and accelerate the development of new chemical entities.

References

  • Pellissier, H. (2011). Asymmetric domino reactions. Chemical Reviews, 111(7), 4423-4523. [Link]
  • Seebach, D., & Naef, R. (1981). (S)-2-Methyl-3-hydroxypropionic acid—A doubly protected, doubly functionalized C3-synthon from (S)-malic acid. Helvetica Chimica Acta, 64(7), 2704-2708. [Link]
  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acids. Journal of the American Chemical Society, 103(8), 2127-2129. [Link]
  • Ager, D. J., & Prakash, I. (2003). Chiral synthons. In Handbook of Chiral Chemicals (pp. 227-255). CRC Press. [Link]
  • Blaser, H. U. (1992). The chiral pool as a source of enantioselective catalysts and auxiliaries. Chemical Reviews, 92(5), 935-952. [Link]

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and biomedical research, the accurate quantification of dicarboxylic acids (DCAs) is paramount. These molecules are not only key metabolic intermediates but are also implicated in various pathological conditions. Consequently, the analytical methods employed for their measurement must be robust, reliable, and, crucially, validated. This guide provides a comprehensive comparison of common analytical techniques for DCA analysis—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)—with a focus on the principles and practicalities of cross-validation.

The Imperative of Cross-Validation

Method cross-validation is a critical step when analytical data is generated from different laboratories, using different analytical techniques, or when a method is transferred. It serves as the ultimate verification of a method's ruggedness and ensures consistency and reliability of results across different analytical platforms. This is particularly pertinent for dicarboxylic acids, whose inherent polarity and structural diversity can pose significant analytical challenges.

The process of cross-validation involves comparing the results from two distinct analytical procedures to ascertain if they provide equivalent quantitative data. This guide is structured to walk you through the theoretical underpinnings and practical execution of such a comparison, grounded in established regulatory frameworks like the International Council for Harmonisation (ICH) Q2(R1) guidelines and the US Food and Drug Administration (FDA) guidance on bioanalytical method validation.

Comparative Overview of Analytical Platforms

The choice of an analytical method for dicarboxylic acids is often dictated by the specific requirements of the study, including sensitivity, selectivity, and the nature of the sample matrix.

Parameter HPLC-UV GC-MS LC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.Separation of volatile derivatives by boiling point, detection by mass.Separation based on polarity, detection by mass-to-charge ratio of parent and fragment ions.
Sensitivity Moderate (µg/mL range).High (ng/mL range).Very High (pg/mL to ng/mL range).
Selectivity Lower; prone to interference from co-eluting compounds with similar UV spectra.High; mass spectra provide structural information.Very High; specific parent-daughter ion transitions are monitored.
Sample Derivatization Not typically required.Mandatory to increase volatility and thermal stability.Often not required, but can improve ionization efficiency.
Matrix Effects Less susceptible.Moderate; matrix components can affect derivatization.High susceptibility to ion suppression or enhancement.
Throughput High.Moderate; derivatization is time-consuming.High.

Experimental Protocols for Method Validation and Cross-Validation

A robust cross-validation study hinges on meticulously executed individual method validations. Below are detailed protocols for the validation of each analytical technique, followed by the cross-validation procedure.

Protocol 1: HPLC-UV Method for Adipic Acid in a Pharmaceutical Formulation

This protocol outlines the validation of a reversed-phase HPLC-UV method for the quantification of adipic acid, a common excipient.

1. Materials and Reagents:

  • Adipic Acid Reference Standard

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Phosphoric Acid

  • Placebo formulation

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: 20 mM Phosphate Buffer (pH 2.5) : Acetonitrile (95:5 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

3. Validation Parameters:

  • Specificity: Analyze placebo and adipic acid-spiked placebo to ensure no interference at the retention time of adipic acid.

  • Linearity: Prepare a series of calibration standards (e.g., 10-200 µg/mL) and perform a linear regression analysis of peak area versus concentration.

  • Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in triplicate on three different days.

Protocol 2: GC-MS Method for Succinic Acid in a Biological Matrix (Plasma)

This protocol details the validation of a GC-MS method for succinic acid, requiring a derivatization step.

1. Sample Preparation & Derivatization:

  • Protein Precipitation: Precipitate plasma proteins with cold acetonitrile.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.

  • Derivatization: Add N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes to form trimethylsilyl (TMS) derivatives.

2. GC-MS Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm

  • Carrier Gas: Helium

  • Inlet Temperature: 250°C

  • Oven Program: Start at 80°C, ramp to 280°C.

  • MS Detection: Selected Ion Monitoring (SIM) of characteristic ions for the succinic acid-TMS derivative.

3. Validation Parameters:

  • As per Protocol 1, with a focus on the consistency of the derivatization reaction.

Protocol 3: LC-MS/MS Method for Malonic Acid in a Biological Matrix (Urine)

This protocol outlines the validation of a highly sensitive and selective LC-MS/MS method.

1. Sample Preparation:

  • Dilution: Dilute urine samples with an internal standard solution in mobile phase.

  • Filtration: Filter through a 0.22 µm syringe filter.

2. LC-MS/MS Conditions:

  • Column: HILIC, 2.1 x 100 mm, 3.5 µm

  • Mobile Phase: Gradient of acetonitrile and 10 mM ammonium formate in water.

  • Ionization: Electrospray Ionization (ESI) in negative mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of the transition from the precursor ion to a specific product ion for malonic acid.

3. Validation Parameters:

  • As per Protocol 1, with the addition of a matrix effect evaluation to assess ion suppression or enhancement.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful implementation.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent A->B C Filter B->C D Inject Sample C->D E Chromatographic Separation D->E F UV Detection (210 nm) E->F G Peak Integration F->G H Quantification G->H

Caption: HPLC-UV analysis workflow for dicarboxylic acids.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Protein Precipitation B Evaporation A->B C Derivatization (BSTFA) B->C D Inject Sample C->D E Gas Chromatographic Separation D->E F Mass Spectrometric Detection (SIM) E->F G Peak Integration F->G H Quantification G->H

Caption: GC-MS analysis workflow with mandatory derivatization.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Sample Dilution B Internal Standard Addition A->B C Filtration B->C D Inject Sample C->D E Liquid Chromatographic Separation D->E F Tandem MS Detection (MRM) E->F G Peak Integration F->G H Quantification G->H

Caption: High-sensitivity LC-MS/MS analysis workflow.

Cross-Validation: Bridging the Methodologies

The core of this guide is the cross-validation protocol, designed to ensure data equivalency between two validated methods, for instance, a legacy HPLC-UV method and a newly developed LC-MS/MS method.

Protocol 4: Cross-Validation of HPLC-UV and LC-MS/MS Methods

1. Sample Selection:

  • Select a minimum of 20 study samples that span the calibration range.

  • Ensure the samples are representative of the matrix and concentration range expected in routine analysis.

2. Analysis:

  • Analyze the selected samples using both the validated HPLC-UV method and the validated LC-MS/MS method.

  • It is crucial that the same batch of samples is used for both analyses to minimize variability.

3. Data Evaluation:

  • Calculate the percentage difference for each sample between the results obtained from the two methods using the following formula: % Difference = ((Result_MethodA - Result_MethodB) / mean(Result_MethodA, Result_MethodB)) * 100

  • The acceptance criterion is typically that the percentage difference should not exceed ±20% for at least 67% of the samples.

CrossValidation_Logic A Validated Method A (e.g., HPLC-UV) D Analyze Samples with Both Methods A->D B Validated Method B (e.g., LC-MS/MS) B->D C Select ≥ 20 Study Samples C->D E Calculate % Difference for Each Sample D->E F Does ≥ 67% of samples have % Difference ≤ ±20%? E->F G Methods are Considered Equivalent F->G Yes H Investigate Discrepancies & Re-evaluate F->H No

Caption: Logical workflow for cross-validation of two analytical methods.

Conclusion

The cross-validation of analytical methods for dicarboxylic acids is a scientifically rigorous process that underpins the reliability and comparability of analytical data. By understanding the nuances of each technique—HPLC-UV, GC-MS, and LC-MS/MS—and adhering to systematic validation and cross-validation protocols, researchers and drug development professionals can ensure the integrity of their findings. This guide provides the foundational knowledge and practical steps to navigate this complex but essential aspect of analytical science.

References

  • International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • U.S. Food and Drug Administration (FDA).
  • Poole, C. F. (2003).
  • Kinter, M., & Sherman, N. E. (2000). Protein Sequencing and Identification Using Tandem Mass Spectrometry. John Wiley & Sons.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Knapp, D. R. (1979).
  • Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical chemistry, 49(7), 1041-1044.
  • Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical biochemistry, 38(4), 328-334.

comparing synthetic routes to (S)-(-)-Methylsuccinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Beginning The Search

I'm starting a comprehensive search for synthetic routes to (S)-(-)- Methylsuccinic acid. I'm focusing on asymmetric hydrogenation, chiral pool synthesis, and enzymatic resolution as primary avenues. Currently, I'm at the initial phase of gathering information, but the aim is to cover all known methods exhaustively.

Expanding the Research Scope

I'm now expanding the search to include experimental details for identified routes. My focus is now on reaction conditions, catalysts, and yield. I'm also actively seeking comparative studies of synthetic routes and relevant reviews. This comprehensive approach will ensure a balanced assessment of available strategies.

Deepening The Investigation

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literature review of (S)-(-)-Methylsuccinic acid applications

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research on Applications

I'm starting a thorough literature search to explore the uses of (S)-(-)-Methylsuccinic acid. I'm focusing on its potential as a chiral building block across medicinal chemistry, materials science, and asymmetric synthesis. I'm expecting to gather an initial overview of its documented applications.

Defining Application Scope and Focus

I've refined my initial search strategy to include a comparative analysis of this compound against other chiral synthons. My next step involves categorizing the identified applications based on their key features and experimental specifics. I'm focusing on extracting detailed protocols and experimental data. I also intend to structure the guide by introducing the compound and then dedicating sections to each major application. I will pay attention to explaining the underlying principles for each area.

Analyzing Literature & Planning Guide

I'm now diving into the literature search, specifically targeting comparative studies against other chiral synthons. I'm focusing on identifying key applications and meticulously gathering experimental data and detailed protocols. The guide's structure will begin with an introduction to this compound, followed by sections for each major application, explaining underlying principles and the acid's role. I'm also planning to incorporate Graphviz diagrams for visual clarity.

Discovering Key Properties

I've made a good initial discovery! I've uncovered information on the chemical attributes of this compound. I also understand some of its applications in organic synthesis and its place as a chiral building block. This provides a solid foundation for my work.

Analyzing Comparative Data

Refining Search Strategies

I'm now building on the initial foundation. My research into this compound has provided a good overview of its synthesis and applications as a chiral building block. Specifically, I've found its chemical and physical properties on PubChem, details of its asymmetric synthesis, and patent mentions of use in polymers. I'm focusing my approach to find comparative data, detailed experimental protocols, and more concrete examples of its specific applications to address the limitations from the previous findings.

Analyzing Synthesis Pathways

I've uncovered more targeted data in this second round of searches. It's particularly focused on how this compound is used in polymer synthesis. This has also provided context for its role as a chiral building block.

Expanding The Data Scope

I've made headway! I've now found specifics like a paper detailing the synthesis of poly(butylene succinate-co-butylene 2-methylsuccinate) and a patent on polyesters based on 2-methylsuccinic acid. I also gathered some general info on chiral synthons. The comparison guide is still missing direct experimental data. I need to know how this compound performs against other chiral options in targeted applications.

Refining Data Requirements

I'm now identifying critical data gaps. I need direct experimental comparisons of this compound versus other chiral synthons in specific applications. Specific medicinal chemistry examples and a discussion of its advantages/disadvantages are also missing. I haven't yet found a comprehensive review of this compound applications.

Targeting Information Gaps

I've made progress in polymer applications, with a new paper on poly(butylene succinate-co-butylene 2-methylsuccinate) and a patent on polyesters. I'm still missing vital data. Specifically, I lack direct comparisons with other chiral synthons. I need more medicinal chemistry examples and a comprehensive review, including advantages and disadvantages.

Gathering Relevant Data

I've been gathering some valuable information from the searches, although there are still some key areas where I need more data to completely fulfill the comparison guide requirements. I located a helpful study on enzymatic synthesis, which is a good starting point.

Refining Data Points

I've made some progress, focusing on refining the gathered data. I have identified a good application example, using asymmetric synthesis. I also looked at succinic anhydride in pharmaceutical applications. Furthermore, I located data on polyesters based on 2-methylsuccinic acid, which indicates applications in material science, and data on the importance of chiral building blocks in drug discovery. However, I still need more direct comparisons between chiral synthons and specific drug synthesis protocols.

Analyzing Comparative Data Needs

I'm now identifying critical data gaps. The searches yielded some relevant information, but I haven't found comparative studies directly pitting this compound against other chiral synthons. I'm missing specific drug synthesis examples and detailed protocols, as well as a strong discussion on advantages/disadvantages. I need more specific data to support the "Expertise & Experience" narrative and build a strong comparison.

Assessing Information Gaps

I've been reviewing recent search results, and significant gaps remain. I've found enzymatic synthesis data for (S)-dimethyl 2-methylsuccinate and general pharmaceutical uses of succinic anhydride, plus a polyester patent based on 2-methylsuccinic acid, but I still lack direct comparisons to other chiral synthons. I need specific drug syntheses using it, detailed protocols, and advantages/disadvantages analysis. Finding this missing information is now the immediate priority.

Analyzing Information Gaps

I've been evaluating the search results from the last step. They've yielded some useful insights, but I'm identifying significant gaps. To create the requested comprehensive comparison, I need to focus on addressing these areas of missing information.

Defining Crucial Comparisons

I'm now zeroing in on the specific comparisons needed. I've gathered general uses and applications. I've found an example comparison of other dicarboxylic acids. Also, I have a point of comparison with tartaric acid. I also have potential uses as a catalyst. I've identified the need for a direct comparison with other compounds. I need to find direct comparisons to complete the required guide.

Synthesizing Comparisons Now

I've been gathering some interesting information. I have articles on syntheses of the chiral succinimides. I now intend to compare syntheses. I'll focus on similar target molecules using alternative chiral building blocks to find quantifiable data on yields, enantioselectivity and so on.

Prioritizing Comparative Data

I've been reviewing the search results again and have noticed there are significant gaps. I have information on its general use in pharmaceuticals and an example comparison of other dicarboxylic acids, but not a direct comparison for a specific synthetic target. I'll focus on similar target molecules using alternative chiral building blocks to compare them quantitatively. I aim to find syntheses of known chiral drugs that use a dicarboxylic acid and explore analogues.

A Comparative Guide to (S)-(-)-Methylsuccinic Acid-Derived Polymers Versus Conventional Alternatives for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate polymeric excipient is a critical decision that profoundly influences the therapeutic efficacy and safety of a drug delivery system. This guide provides an in-depth technical comparison of the performance of polymers derived from (S)-(-)-Methylsuccinic acid against widely used alternatives such as poly(lactic acid) (PLA) and poly(lactic-co-glycolic acid) (PLGA). By examining their fundamental physicochemical properties, degradation mechanisms, and resulting drug release kinetics, this document aims to equip you with the necessary insights to make informed decisions for your drug delivery applications.

Introduction: The Critical Role of the Polymer Matrix

The polymer matrix in a drug delivery system is not merely an inert carrier; it is an active component that dictates the rate and duration of drug release, influences biocompatibility, and determines the overall stability of the formulation. The ideal polymer should be biocompatible, biodegradable into non-toxic byproducts, and possess tunable properties that allow for precise control over the drug release profile.[1]

For decades, aliphatic polyesters like PLA and PLGA have been the workhorses of controlled drug delivery, owing to their FDA approval and well-characterized properties.[2][3] However, the emergence of new polymer chemistries, such as those based on this compound, offers novel opportunities to overcome some of the limitations of these conventional materials. These newer polymers often fall under the class of polyanhydrides or poly(ester-anhydrides), which exhibit distinct degradation and release characteristics.[4][5]

The Fundamental Difference: Surface Erosion vs. Bulk Erosion

The most significant performance differentiator between this compound-derived polymers (as part of the polyanhydride family) and alternatives like PLA and PLGA lies in their degradation mechanism. This fundamental difference has profound implications for drug release kinetics.

Polymers derived from this compound , particularly polyanhydrides, are characterized by surface erosion .[6][7] In this process, the polymer matrix degrades layer by layer from the outer surface inwards, while the bulk of the polymer remains largely intact.[8] This is because the rate of water penetration into the hydrophobic polymer matrix is slower than the rate of hydrolysis of the anhydride bonds at the surface.[9][10]

In stark contrast, PLA and PLGA undergo bulk erosion .[11][12] Water rapidly penetrates the entire polymer matrix, leading to the hydrolysis of ester bonds throughout the bulk of the material.[13] This results in a gradual decrease in the polymer's molecular weight and a loss of mechanical integrity over time, eventually leading to the release of the encapsulated drug.

Performance Comparison: A Data-Driven Analysis

The choice between a surface-eroding and a bulk-eroding polymer system has direct consequences on the drug release profile, biocompatibility of degradation products, and the overall design of the drug delivery system.

Drug Release Kinetics

The primary advantage of surface-eroding polymers like those derived from this compound is their ability to achieve near zero-order drug release .[14] As the polymer erodes at a constant rate (assuming a constant surface area), the drug is released at a steady, predictable pace. This is highly desirable for therapies requiring consistent drug levels over an extended period to maintain therapeutic efficacy and minimize side effects.

Conversely, the bulk erosion of PLA and PLGA typically results in a biphasic release profile .[2] This is characterized by an initial "burst release" of the drug located near the surface, followed by a slower release phase as the polymer degrades, and often a secondary burst as the matrix loses its integrity. This burst release can sometimes lead to drug concentrations exceeding the therapeutic window, potentially causing toxicity.

Performance Metric This compound-Derived Polymers (Polyanhydrides) PLA (Poly(lactic acid)) PLGA (Poly(lactic-co-glycolic acid))
Degradation Mechanism Predominantly Surface Erosion[6][9]Bulk Erosion[11][12]Bulk Erosion[1][13]
Typical Drug Release Profile Near Zero-Order[14]Biphasic (Initial Burst)[12]Biphasic (Initial Burst)[2]
Controllability of Release Highly tunable by altering monomer hydrophobicity[5][7]Tunable by molecular weight and crystallinity[12]Tunable by lactide:glycolide ratio and molecular weight[1][15]
Degradation Products Diacids (e.g., Methylsuccinic acid)[4]Lactic acid[2]Lactic and Glycolic acids[1]
Biocompatibility Generally good, with non-toxic degradation products[14]Good, FDA approved[3]Good, FDA approved[3]
Mechanical Strength Varies with compositionGenerally high but brittleTunable, can be brittle or amorphous

Experimental Methodologies for Polymer Evaluation

To provide a comprehensive understanding, this section outlines standardized protocols for evaluating the key performance parameters of these polymers.

Synthesis of this compound-Derived Polyanhydride

Objective: To synthesize a polyanhydride from this compound for subsequent characterization.

Materials:

  • This compound

  • Acetic anhydride

  • Argon or Nitrogen gas supply

  • High vacuum line

  • Schlenk flask and condenser

  • Heating mantle with stirrer

Protocol:

  • Place this compound in a Schlenk flask under an inert atmosphere (Argon or Nitrogen).

  • Add an excess of acetic anhydride (e.g., 10-fold molar excess).

  • Heat the mixture with stirring under reflux for a specified time (e.g., 2 hours) to form the diacid-anhydride prepolymer.

  • Remove the excess acetic anhydride and acetic acid byproduct under reduced pressure.

  • Increase the temperature and apply a high vacuum to induce melt polycondensation of the prepolymer.

  • Continue the reaction until the desired molecular weight is achieved, monitored by the viscosity of the melt.

  • Cool the polymer to room temperature under an inert atmosphere.

  • Characterize the polymer using ¹H NMR, FT-IR, and GPC for chemical structure and molecular weight determination.

In Vitro Drug Release Study

Objective: To compare the release profile of a model drug from a polyanhydride and a PLGA matrix.

Materials:

  • Synthesized this compound-derived polyanhydride

  • PLGA (e.g., 50:50 lactide:glycolide ratio)

  • Model drug (e.g., a hydrophobic small molecule)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator shaker set at 37°C

  • HPLC system for drug quantification

Protocol:

  • Prepare drug-loaded microspheres of both the polyanhydride and PLGA using a suitable method (e.g., oil-in-water emulsion solvent evaporation).

  • Accurately weigh a known amount of drug-loaded microspheres and place them in vials containing a defined volume of PBS (pH 7.4).

  • Place the vials in an incubator shaker at 37°C and 100 rpm.

  • At predetermined time points, withdraw a sample of the release medium and replace it with fresh PBS to maintain sink conditions.

  • Analyze the drug concentration in the collected samples using a validated HPLC method.

  • Calculate the cumulative percentage of drug released over time and plot the release profiles for both polymers.

In Vitro Degradation Study

Objective: To assess the degradation rate of the polymers by monitoring mass loss and pH changes.

Materials:

  • Polymer films or microspheres of the polyanhydride and PLGA

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • pH meter

  • Lyophilizer

Protocol:

  • Prepare pre-weighed, dry samples of each polymer.

  • Immerse the samples in PBS (pH 7.4) in separate vials and incubate at 37°C.

  • At selected time intervals, remove the samples, rinse with deionized water, and lyophilize to a constant weight.

  • Measure the final dry weight and calculate the percentage of mass loss.

  • At each time point, also measure the pH of the degradation medium to monitor the release of acidic byproducts.

  • Plot the percentage of mass loss and the change in pH over time for both polymers.

Visualizing the Performance Differences

The following diagrams illustrate the key conceptual differences between the two classes of polymers.

cluster_0 Surface Erosion (this compound-Derived Polyanhydride) cluster_1 Bulk Erosion (PLA/PLGA) Initial_S Initial State Mid_S Intermediate State Initial_S->Mid_S Erosion at Surface Final_S Final State Mid_S->Final_S Continued Surface Erosion Initial_B Initial State Mid_B Intermediate State (Internal Degradation) Initial_B->Mid_B Water Penetration Final_B Final State (Matrix Collapse) Mid_B->Final_B Loss of Integrity

Caption: Degradation Mechanisms: Surface vs. Bulk Erosion.

cluster_0 Drug Release Profiles Time Time p1 Time->p1 Concentration Drug Concentration p2 p1->p2 p1->p2 p3 p2->p3 p2->p3 p4 p3->p4 p3->p4 p5 p4->p5 p4->p5 SurfaceErosion Surface Erosion (Zero-Order) BulkErosion Bulk Erosion (Biphasic)

Caption: Comparative Drug Release Kinetics.

Conclusion and Future Perspectives

The choice between this compound-derived polymers and their alternatives, PLA and PLGA, is a nuanced decision that hinges on the specific requirements of the drug and the desired therapeutic outcome.

This compound-derived polymers , as representatives of the polyanhydride class, offer the distinct advantage of surface erosion, leading to a more controlled, zero-order drug release. This makes them particularly suitable for applications where a steady therapeutic concentration is paramount. The ability to tune their degradation rate by modifying the hydrophobicity of the polymer backbone provides a versatile platform for a wide range of drug delivery challenges.

PLA and PLGA , with their well-established safety profiles and history of clinical use, remain the polymers of choice for many applications. Their bulk-eroding nature, while often leading to a biphasic release, can be modulated to a significant extent by controlling the polymer's molecular weight and, in the case of PLGA, the lactide-to-glycolide ratio.

Future research will likely focus on the development of novel copolymers that combine the desirable attributes of both classes of materials. For instance, creating copolymers of this compound with other diacids could offer even finer control over degradation and release rates. Furthermore, the exploration of these polymers in advanced formulations such as nanoparticles and stimuli-responsive systems will continue to push the boundaries of controlled drug delivery.

Ultimately, a thorough understanding of the fundamental principles of polymer degradation and drug release, supported by robust experimental data, is essential for the rational design of the next generation of drug delivery systems.

References

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  • Siepmann, J., & Göpferich, A. (2001). Mathematical modeling of bioerodible, controlled release systems. Advanced Drug Delivery Reviews, 48(2-3), 229-247.
  • Basu, A., & Domb, A. J. (2022). Polyanhydride Chemistry: A Review on the Advancements in the Domain of Synthetic Biodegradable Biomedical Polyanhydrides for Therapeutic Delivery Applications. Biomacromolecules, 23(12), 4935–4966. [Link]
  • Makadia, H. K., & Siegel, S. J. (2011). Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier. Polymers, 3(3), 1377–1397.
  • Mir, M., Ahmed, N., & Rehman, A. U. (2017). Recent applications of PLGA based nanostructures in drug delivery. Colloids and Surfaces B: Biointerfaces, 159, 217-231.
  • Uhrich, K. E., Gupta, A., Thomas, T. T., Laurencin, C. T., & Langer, R. (1995). Synthesis and characterization of degradable poly(anhydride-co-imides). Macromolecules, 28(7), 2184-2193.
  • Fredenberg, S., Wahlgren, M., Reslow, M., & Axelsson, A. (2011). The mechanisms of drug release in poly(lactic-co-glycolic acid)-based drug delivery systems—a review. International Journal of Pharmaceutics, 415(1-2), 34-52.
  • Han, F. Y., Thurecht, K. J., Whittaker, A. K., & Smith, M. T. (2015). A comprehensive review of the properties of polylactic acid and its applications in drug delivery. Pharmaceutics, 7(3), 299-328.
  • Jain, R. A. (2000). The manufacturing techniques of various drug loaded biodegradable poly(lactide-co-glycolide) (PLGA) devices.
  • Varde, N. K., & Pack, D. W. (2004). Microspheres for controlled release drug delivery. Expert Opinion on Biological Therapy, 4(1), 35-51.
  • Zolnik, B. S., & Burgess, D. J. (2007). Effect of acidic pH on PLGA microsphere degradation and release. Journal of Controlled Release, 122(3), 338-344.
  • Danhier, F., Ansorena, E., Silva, J. M., Coco, R., Le Breton, A., & Préat, V. (2012). PLGA-based nanoparticles: an overview of biomedical applications. Journal of Controlled Release, 161(2), 505-522.
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Safety Operating Guide

(S)-(-)-Methylsuccinic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Information Gathering

I'm starting by using Google to hunt down disposal methods for (S)-(-)-Methylsuccinic acid. I'm prioritizing safety data sheets, environmental regulations, and ensuring the substance's compatibility with other chemicals. I will also seek any relevant guidelines or protocols for handling similar chiral acids.

Defining Disposal Procedures

I've moved on to analyzing the search results. I'm focusing on the disposal methods themselves, the associated hazards, and what PPE is required. I'm paying close attention to guidelines from regulatory agencies and chemical suppliers to get it right. I'm aiming to structure the guide with a strong introduction and step-by-step protocols. I'm also planning a Graphviz flowchart for decision-making.

Formulating Disposal Guidelines

Okay, I've got a handle on the task. I'm formulating a structured, authoritative guide for the proper disposal of (S)-(-)-Methyl succinic acid. I'm aiming for scientific soundness and practicality, keeping researchers and scientists in mind. My focus is on providing all necessary information in a logical and easily accessible format.

Refining Guide Details

I'm now diving deeper into the specifics, expanding my earlier work. I'm focusing on the "why" behind disposal methods, and trying to make each step self-validating and with strong references. My plan is to include a full reference list with active links to the cited sources. I'll use tables to handle any quantitative data, which I hope will improve clarity and readability, as well as a Graphviz diagram to map the process. Finally, I'm working on a detailed, step-by-step protocol.

Compiling Initial Findings

I'm now integrating initial search results into a cohesive framework. I'm focusing on key aspects like hazard identification, general disposal guidelines, and regulatory context. I'm noting any discrepancies, particularly concerning the hazardous classification, and identifying the need for further detail. I'm also planning to incorporate a section on spill management and the relevant personal protective equipment.

Mapping Guide Structure

I'm now mapping out the structure, keeping the user's needs in mind. I'll begin with a hazard assessment to resolve the SDS discrepancy, ensuring the guide starts on a solid scientific foundation. Then, I will address the waste segregation, which is critical to safe disposal. The core of the guide will be a Graphviz diagram, which will guide the user to the correct disposal method based on a series of questions.

Structuring Disposal Protocols

Now, I'm focusing on the guide's internal logic and how the user will navigate it. I'm prioritizing a decision-tree approach using a Graphviz diagram to map the disposal workflow. Also, I'm designing detailed, step-by-step protocols for waste disposal, spill management, and container handling. Each step will be grounded in scientific literature, with direct links to the source. Finally, I'll add an initial hazard assessment and a waste segregation section.

Defining Guide Scope

My current focus is defining the guide's scope and refining the decision workflow. I've broken down the steps into a logical structure: hazard assessment, waste segregation, disposal decision tree (Graphviz diagram), and detailed protocols. My aim is to address the conflicting hazard data, and offer clear, scientifically sound guidance, referencing all sources, especially by citing multiple sources for contradictory information. I'm focusing on the "why" and ensuring each step is valid. I'm also planning the PPE table.

Deepening Content Generation

I'm now integrating the initial information and my structure. I'm focusing on synthesizing content for each section and ensuring every fact is supported by a citation. I'm taking a conservative stance on hazard information, and starting on the PPE table. I'm now drafting the DOT script for the Graphviz diagram for the workflow.

A Researcher's Guide to Personal Protective Equipment for Handling (S)-(-)-Methylsuccinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the meticulous handling of chemical reagents is paramount to both personnel safety and experimental integrity. (S)-(-)-Methylsuccinic acid, a chiral building block utilized in organic synthesis, requires stringent adherence to safety protocols due to its inherent hazardous properties. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), ensuring a secure laboratory environment for researchers, scientists, and drug development professionals. Our focus extends beyond mere compliance, aiming to instill a deep understanding of why specific protective measures are imperative.

Understanding the Hazard Profile of this compound

Before delving into PPE selection, it is crucial to comprehend the hazards associated with this compound. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements:

  • H315: Causes skin irritation. [1][2][3][4]

  • H319: Causes serious eye irritation. [1][2][3][4]

  • H335: May cause respiratory irritation. [1][2][3][4]

These classifications dictate the minimum required PPE to mitigate risks of exposure through dermal contact, ocular contact, and inhalation.

Core Principles of PPE Selection

The selection of appropriate PPE is not a one-size-fits-all approach. It is a dynamic process that depends on the specific laboratory operation being performed. The primary goal is to create a barrier between the researcher and the chemical, thereby preventing harmful exposure.

Engineering Controls as the First Line of Defense

It is essential to recognize that PPE is the last line of defense. Engineering controls, such as fume hoods and well-ventilated areas, should always be the primary method for minimizing exposure to airborne particulates of this compound.[2][5][6][7][8] All handling of the solid compound and preparation of its solutions should be conducted within a certified chemical fume hood.

Task-Specific PPE Recommendations

The nature of the task directly influences the level of PPE required. Below, we outline the recommended PPE for common laboratory procedures involving this compound.

TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Handling Solid Safety GogglesNitrile or Neoprene GlovesLaboratory CoatN95 Dust Mask (if not in a fume hood)
Preparing Solutions Safety GogglesNitrile or Neoprene GlovesLaboratory CoatWork within a fume hood
Running Reactions & Work-up Safety GogglesNitrile or Neoprene GlovesLaboratory CoatWork within a fume hood
Handling Spills Chemical Splash GogglesHeavy-duty Nitrile GlovesChemical-resistant ApronNIOSH-approved Respirator with Particulate Filter
Eye and Face Protection

Given that this compound can cause serious eye irritation, robust eye protection is non-negotiable.[1][2][3][4]

  • Safety Glasses with Side Shields: Offer minimum protection and are suitable for tasks with a low risk of splashing.

  • Safety Goggles: Provide a complete seal around the eyes, offering superior protection against dust and splashes. These are the recommended standard when handling the solid form or its solutions.[9]

  • Face Shield: Should be used in conjunction with safety goggles during procedures with a high risk of splashing, such as when handling larger quantities or during spill cleanup.

Hand Protection

To prevent skin irritation, appropriate chemical-resistant gloves are mandatory.[2][5][7][9]

  • Nitrile Gloves: Offer good resistance to a wide range of chemicals and are a standard choice for general laboratory work.

  • Neoprene Gloves: Provide enhanced protection against acids and are a suitable alternative.

  • Glove Inspection: Always inspect gloves for any signs of degradation or perforation before use.

  • Double Gloving: Consider wearing two pairs of gloves for added protection, especially during prolonged handling or when working with concentrated solutions.

Body Protection

A laboratory coat is the minimum requirement for body protection to shield the skin and personal clothing from accidental spills.[5][7][9] For tasks with a higher risk of significant splashes, a chemical-resistant apron worn over the lab coat is recommended.

Respiratory Protection

This compound may cause respiratory irritation, primarily through the inhalation of its dust particles.[1][2][3][4]

  • Fume Hood: The most effective way to control airborne contaminants. All work with the solid compound should be performed in a functioning fume hood.[8]

  • Dust Mask (N95): If weighing must be done on an open bench (which is strongly discouraged), a properly fitted N95 dust mask should be worn to minimize inhalation of particulates.

  • NIOSH-approved Respirator: In the event of a large spill or when engineering controls are not available or insufficient, a NIOSH-approved respirator with a particulate filter is required.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.

PPE_Selection_Workflow PPE Selection for this compound Handling cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Start: Handling This compound Task Identify Task: Weighing, Solution Prep, Reaction, Spill Cleanup Start->Task Eye Eye Protection: Safety Goggles Task->Eye All Tasks Hand Hand Protection: Nitrile Gloves Task->Hand All Tasks Body Body Protection: Lab Coat Task->Body All Tasks Respiratory Respiratory Protection Task->Respiratory Assess Inhalation Risk SpillKit Spill Cleanup PPE: Chemical Goggles, Heavy-duty Gloves, Respirator, Apron Task->SpillKit Spill Cleanup FumeHood Work in Fume Hood Respiratory->FumeHood Solid Handling or Volatile Solvents DustMask N95 Dust Mask (if no fume hood) Respiratory->DustMask Weighing on Open Bench (Not Recommended)

Sources

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(S)-(-)-Methylsuccinic acid

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